Pyridinium hexafluorophosphate
Description
Contextualization within Modern Chemical Science
Pyridinium (B92312) hexafluorophosphate (B91526) (C₅H₆F₆NP) is an ionic compound that has carved a significant niche in modern chemical science. cymitquimica.com It consists of a pyridinium cation ([C₅H₅NH]⁺) and a hexafluorophosphate anion ([PF₆]⁻). cymitquimica.com This salt is typically a white crystalline solid with notable solubility in polar organic solvents such as acetonitrile (B52724) and water. cymitquimica.com Its role in contemporary chemistry is multifaceted, largely stemming from its properties as an ionic liquid, a versatile reagent in organic synthesis, and an electrolyte in electrochemical applications. cymitquimica.comchemimpex.comontosight.ai
The adaptability of the pyridinium ring allows for various functionalizations, enabling the tuning of the compound's physical and chemical properties. longdom.org This has led to the development of a wide range of pyridinium-based ionic liquids with tailored characteristics for specific applications. longdom.orglabinsights.nl The hexafluorophosphate anion contributes to the compound's stability, making it a robust choice for numerous chemical processes. ontosight.ai In essence, pyridinium hexafluorophosphate and its derivatives are part of a broader class of materials known as ionic liquids, which are valued for their low volatility, thermal stability, and high ionic conductivity, positioning them as "green" alternatives to traditional volatile organic solvents. labinsights.nlchemimpex.com
Historical Trajectory of Research on this compound
Research into pyridinium salts has a history that predates the widespread focus on ionic liquids. Early studies, such as a 1970 investigation using wide-line nuclear magnetic resonance, explored the molecular motion and reorientation of the pyridinium ring in salts like this compound. cdnsciencepub.com A notable development in its synthetic utility came in 1983 with the use of pyridinium poly(hydrogen fluoride) as a reagent for preparing hexafluorophosphates. researcher.life
The latter part of the 20th century saw its application in more complex syntheses. For instance, a 1998 study detailed a new procedure for synthesizing lithium hexafluorophosphate (LiPF₆), a key component in lithium-ion batteries, using this compound as a precursor. epa.gov The turn of the century brought increased interest in its role in creating functional materials. A 2001 paper described how the protonation of a quinoxaline (B1680401) derivative with this compound resulted in a luminescent compound capable of acting as an anion sensor. researcher.life
Since the early 2000s, research has heavily focused on its application as an ionic liquid. Studies have explored its use in electrochemistry, catalysis, and as a medium for organic reactions. longdom.orgarabjchem.org For example, research from 2008 demonstrated the synthesis of pyridinium-based lipids using a pyrylium (B1242799) hexafluorophosphate intermediate for gene delivery applications. nih.govacs.org More recent work continues to explore its derivatives in advanced applications, such as the synthesis of molecular boxes and in catalytic enantioselective reactions. rsc.orgrsc.org
Significance of this compound in Contemporary Chemical Research and Technology
The significance of this compound in modern research and technology is substantial and continues to grow. Its primary importance lies in its role as a versatile ionic liquid and electrolyte. chemimpex.comchemimpex.com
Key Areas of Significance:
Electrochemistry: this compound and its N-alkylated derivatives are widely used as electrolytes in electrochemical cells, including advanced batteries and supercapacitors. chemimpex.comchemimpex.comfujifilm.com Their ionic conductivity, thermal stability, and wide electrochemical window enhance the performance and safety of these energy storage devices. longdom.orgchemimpex.com
Organic Synthesis: It serves as a powerful reagent and solvent in a variety of organic reactions. cymitquimica.comchemimpex.com It can act as a phase-transfer catalyst, facilitating reactions between immiscible reactants, which is particularly valuable in pharmaceutical development. chemimpex.com Its ability to stabilize reactive intermediates is another key advantage. cymitquimica.comchemimpex.com
Ionic Liquids: As a foundational member of the pyridinium-based ionic liquids, it has paved the way for the development of "task-specific" ionic liquids. arabjchem.org By modifying the pyridinium cation, researchers can fine-tune properties like viscosity, hydrophobicity, and solvent capabilities to suit specific processes, aligning with the principles of green chemistry. longdom.orgchemimpex.com
Materials Science: The compound is used in the creation of advanced materials. For instance, it has been employed in the synthesis of nanoparticles and functionalized polymers. chemimpex.comchemimpex.com Its derivatives have been shown to form liquid crystals, demonstrating its utility in creating structured materials. rsc.org
Analytical Chemistry: In fields like chromatography and mass spectrometry, it aids in the separation and identification of complex mixtures. chemimpex.com Derivatives like 1-hexylpyridinium (B1223320) hexafluorophosphate have been used for the efficient preconcentration of trace metals from environmental and food samples. researchgate.net
Scope and Objectives of the Research Compendium
This compendium provides a focused examination of the chemical compound this compound. The primary objective is to present a thorough and scientifically accurate overview based on established research findings. The scope is strictly limited to the chemical nature, synthesis, and applications of this specific compound and its immediate derivatives as outlined.
The content will detail:
The fundamental chemical and physical properties of this compound.
Established methods for its synthesis.
Its diverse applications in fields such as organic synthesis, electrochemistry, and catalysis.
This article aims to be an authoritative resource for researchers and professionals in chemistry, materials science, and related fields who are interested in the specific characteristics and uses of this compound.
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound and its derivatives mentioned in this article.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16941-15-4 | cymitquimica.com |
| Molecular Formula | C₅H₆F₆NP | cymitquimica.com |
| Molecular Weight | 225.074 g/mol | sigmaaldrich.com |
| Appearance | White crystalline solid | cymitquimica.com |
| Solubility | Soluble in polar solvents (water, acetonitrile) | cymitquimica.com |
Table 2: Properties of Selected N-Alkylpyridinium Hexafluorophosphates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1-Propylthis compound | 1242154-97-7 | C₈H₁₂F₆NP | 267.15 | 96 |
| 1-Butylthis compound | 186088-50-6 | C₉H₁₄F₆NP | - | - |
| 1-Hexylthis compound | 797789-00-5 | C₁₁H₁₈F₆NP | 309.24 | 46 - 50 |
| 1-Hexyl-4-methylthis compound | 929897-32-5 | - | - | - |
| 1-Octylthis compound | 304680-36-2 | C₁₃H₂₂F₆NP | - | - |
Data sourced from references labinsights.nlchemimpex.comfujifilm.comiolitec.de. Note: Some data points (-) were not available in the consulted sources.
Table 3: Synthesis of this compound Derivatives
| Reaction Type | Reactants | Key Intermediate | Product Class | Reference |
| N-Alkylation & Anion Exchange | Pyridine (B92270), 1-Bromohexane | 1-Hexylpyridinium bromide | N-Alkylthis compound | |
| Metathesis Reaction | 4-Dimethylaminopyridinium Halides, Potassium Hexafluorophosphate | - | Functionalized Pyridinium Hexafluorophosphates | mdpi.com |
| Acylation | Hydroxyethylthis compound, Fatty Acid Chlorides | - | Pyridinium Lipids | nih.gov |
| Neutralization | Pyridine, Hexafluorophosphoric Acid (HPF₆) | - | This compound | epa.gov |
Properties
CAS No. |
16941-15-4 |
|---|---|
Molecular Formula |
C5H6F6NP |
Molecular Weight |
225.07 g/mol |
IUPAC Name |
pyridin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C5H5N.F6P/c1-2-4-6-5-3-1;1-7(2,3,4,5)6/h1-5H;/q;-1/p+1 |
InChI Key |
LWZCEHOZEYVSRX-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=[NH+]C=C1.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Pyridinium Hexafluorophosphate
Established Synthetic Routes for Pyridinium (B92312) Hexafluorophosphate (B91526) Production
The formation of pyridinium hexafluorophosphate can be accomplished through various chemical strategies, each with its own set of precursors and reaction environments.
Anion Metathesis Reactions in this compound Synthesis
Anion metathesis, or anion exchange, represents a common and effective method for the synthesis of this compound. This method typically involves starting with a pyridinium salt containing a different anion, often a halide, and exchanging it with the hexafluorophosphate anion. The driving force for this reaction is often the precipitation of an insoluble salt, which shifts the equilibrium towards the desired product.
A general approach involves the reaction of a pyridinium halide, such as pyridinium bromide or iodide, with a hexafluorophosphate salt like potassium hexafluorophosphate (KPF₆) or ammonium (B1175870) hexafluorophosphate (NH₄PF₆) in a suitable solvent. For instance, dissolving a pyridinium halide in a solvent and then adding a solution of a hexafluorophosphate salt can lead to the precipitation of the less soluble inorganic halide salt (e.g., KBr or NH₄I), leaving the desired this compound in solution, from which it can be isolated. The choice of solvent is critical to ensure the differential solubility of the reactants and products.
While specific detailed protocols for the direct anion metathesis of the parent this compound are not extensively documented in readily available literature, the principle is widely applied in the synthesis of various substituted this compound salts and other ionic liquids. For example, the synthesis of fulleropyrrolidine pyridinium salts has been successfully achieved through a facile anion exchange process, highlighting the versatility of this method for pyridinium-based cations.
Direct Protonation and Salt Formation Techniques
A straightforward and widely utilized method for the synthesis of this compound is the direct acid-base reaction between pyridine (B92270) and hexafluorophosphoric acid (HPF₆). This reaction is typically rapid and results in the immediate precipitation of the salt, making it an attractive route for its preparation.
The procedure generally involves the careful, often dropwise, addition of pyridine to a cooled aqueous solution of hexafluorophosphoric acid. The reaction is exothermic, and maintaining a low temperature, for instance by using an ice bath, is crucial to control the reaction rate and ensure the formation of a pure product. The immediate precipitation of this compound simplifies the isolation process, which typically involves filtration of the solid product.
Several variations of this method exist, influencing the yield and purity of the final product. For instance, carrying out the reaction in an alcoholic medium has been reported to produce yields of approximately 90%. In an aqueous medium, a yield of 49% has been documented, with the potential for a 20% improvement by optimizing the subsequent purification steps. Purification is a critical aspect of this synthesis, often involving multiple recrystallizations from solvents such as water, methanol (B129727), and ethanol (B145695) to remove any unreacted starting materials or byproducts. The choice of recrystallization solvent and the number of recrystallization steps can significantly impact the final purity of the this compound.
Table 1: Reported Yields for the Direct Protonation Synthesis of this compound
| Reaction Medium | Reported Yield | Purification Notes |
| Aqueous | 49% | Can be improved by 20% with optimized recrystallization. |
| Alcoholic | ~90% | - |
Electrochemical Synthesis Approaches for this compound
Electrochemical methods for the synthesis of pyridinium salts are an area of ongoing research, offering potential advantages such as mild reaction conditions and the avoidance of harsh chemical oxidants. However, the direct electrochemical synthesis of this compound is not a commonly reported or well-established method in the scientific literature.
Existing research on the electrochemistry of pyridinium compounds primarily focuses on their electrochemical properties, their use as catalysts, or the synthesis of more complex derivatives. For example, the electrochemical oxidation of zinc tetraphenylporphyrin (B126558) in the presence of pyridine leads to the formation of a β-pyridinium salt. While this demonstrates the feasibility of forming pyridinium cations electrochemically, it does not represent a direct synthesis of the simple this compound salt.
Further research and development are required to establish a viable and efficient electrochemical route for the direct production of this compound. Such a method would likely involve the electrochemical generation of the pyridinium cation from pyridine at an anode, with a supporting electrolyte containing the hexafluorophosphate anion.
Optimization of Synthesis Parameters for this compound
The efficiency and cost-effectiveness of this compound synthesis are highly dependent on the optimization of various reaction parameters.
Reaction Conditions and Yield Enhancement
For the direct protonation method, several factors can be adjusted to maximize the yield and purity of the product. The stoichiometry of the reactants is a key parameter; using a slight excess of either pyridine or hexafluorophosphoric acid may be explored to ensure the complete conversion of the limiting reagent. However, this must be balanced with the ease of purification to remove the excess reactant.
Temperature control is another critical factor. As the reaction is exothermic, maintaining a low temperature during the addition of pyridine to the acid is essential to prevent side reactions and the formation of impurities. The reaction time is often not a major variable in this rapid acid-base reaction, as the precipitation of the salt occurs almost instantaneously.
The purification process, particularly recrystallization, plays a significant role in the final yield and purity. While multiple recrystallizations can lead to a highly pure product, they can also result in a significant loss of material. Therefore, optimizing the number of recrystallization steps and the choice of solvents is crucial for achieving a balance between purity and yield. For instance, it has been noted that a single recrystallization in water followed by one in absolute methanol can improve the yield by at least 20% compared to a more extensive series of recrystallizations.
Solvent Selection and Its Influence on this compound Formation
The choice of solvent is a critical parameter that influences both the reaction itself and the subsequent purification of this compound.
In the direct protonation synthesis, the use of an aqueous solution of hexafluorophosphoric acid is common. Water is an effective solvent for the acid and allows for good control of the reaction temperature. However, the solubility of this compound in water necessitates careful control of the precipitation and filtration process to maximize recovery. As mentioned, conducting the reaction in an alcoholic medium has been shown to result in a higher yield, suggesting that the solubility of the product in alcohol-water mixtures may be lower, thus facilitating more complete precipitation.
For the anion metathesis route, the solvent system is chosen based on the differential solubility of the starting materials and the products. A solvent in which the desired this compound is soluble, while the inorganic byproduct (e.g., potassium bromide) is insoluble, would be ideal to drive the reaction to completion and simplify the separation of the product.
In the purification by recrystallization, a range of solvents including water, methanol, and ethanol are employed. The ideal recrystallization solvent is one in which the this compound is sparingly soluble at low temperatures but highly soluble at higher temperatures. This allows for the dissolution of the crude product in a minimal amount of hot solvent and subsequent crystallization of the pure product upon cooling, leaving impurities behind in the solution. The selection of the appropriate recrystallization solvent or solvent mixture is a key step in obtaining high-purity this compound.
Catalyst or Additive Roles in this compound Synthesis
The direct synthesis of this compound, typically achieved through straightforward acid-base neutralization or metathesis (anion exchange) reactions, generally does not require the use of catalysts. These reactions are stoichiometric processes that proceed to completion due to favorable thermodynamics, such as the formation of a precipitate or a volatile byproduct.
However, catalysts play a crucial role in the synthesis of the precursors required for producing substituted this compound analogs. For instance, the formation of functionalized pyridine rings, which serve as the cationic precursor, often relies on catalyzed cross-coupling reactions. A notable example is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is used to synthesize complex pyridine derivatives like 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine. orgsyn.orgresearchgate.net This substituted pyridine can then be incorporated into a more complex structure and subsequently combined with a hexafluorophosphate anion. orgsyn.orgresearchgate.net
In the context of reactions involving pyridinium salts as substrates, various catalysts are employed. For example, the enantioselective addition of C(1)-ammonium enolates to pyridinium salts can be catalyzed by isothiourea derivatives to produce enantioenriched 1,4-dihydropyridines. Similarly, highly electrophilic phosphorus-based Lewis acid catalysts have been developed from pyridinium-phosphonium dications for various organic transformations. nih.gov It is important to distinguish these applications from the synthesis of the parent salt itself, which remains an uncatalyzed process.
Advanced Purification and Crystallization Techniques for this compound
Achieving high purity is critical for the application of this compound and its analogs, particularly in fields like materials science and electrochemistry. Beyond simple filtration and washing, advanced purification and crystallization techniques are employed to remove impurities such as starting materials, reaction byproducts, and undesired counterions.
One common and effective method is recrystallization from a binary solvent system. This technique involves dissolving the crude product in a minimal amount of a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" solvent (or anti-solvent) in which the product is insoluble, causing the pure compound to crystallize. A documented example involves the recrystallization of this compound analogs from a mixture of dichloromethane and diethyl ether (CH₂Cl₂/Et₂O). mdpi.com
Another reported technique involves dissolving the crude solid in an acetone/methanol mixture and subsequently inducing precipitation of the purified product by adding hexanes as an anti-solvent. orgsyn.org The choice of solvents is critical and depends on the specific solubility profile of the target compound and its impurities. After crystallization, the pure solid is typically isolated by vacuum filtration, washed with a non-solvent (like diethyl ether or hexanes) to remove residual soluble impurities, and dried under vacuum.
| Purification Technique | Solvent System | Application Example |
| Recrystallization | Dichloromethane / Diethyl Ether | Purification of N-substituted this compound salts mdpi.com |
| Anti-solvent Precipitation | Acetone / Methanol / Hexanes | Removal of impurities from complex iridium(III) hexafluorophosphate salts with pyridyl ligands orgsyn.org |
Precursor Chemistry and Derivatization Strategies for this compound Analogs
The versatility of this compound stems from the ability to modify both its cationic (pyridinium) and anionic (hexafluorophosphate) components. Derivatization strategies allow for the fine-tuning of the compound's physicochemical properties, such as melting point, solubility, and thermal stability, to suit specific applications like ionic liquids or catalysts. rsc.orgrsc.org
Modification of the pyridinium cation is a primary strategy for creating a diverse range of analogs. These modifications can be broadly categorized into two types:
N-Substitution: The nitrogen atom of the pyridine ring can be alkylated or arylated to form quaternary pyridinium salts. This is a common method for synthesizing ionic liquids, where the length and nature of the N-alkyl chain significantly influence the material's properties. rsc.orgrsc.org For example, reacting a substituted pyridine with a long-chain alkyl halide creates an N-alkylpyridinium halide, which can then undergo anion exchange.
Ring Substitution: Functional groups can be introduced onto the carbon atoms of the pyridine ring itself. This allows for more complex and functionalized analogs. A wide array of synthetic methods exists for creating substituted pyridines. nih.govillinois.edu As previously mentioned, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for attaching aryl or other groups to the pyridine skeleton before the final salt is formed. orgsyn.orgresearchgate.net
The hexafluorophosphate anion (PF₆⁻) is typically introduced into the final molecule via a metathesis reaction, also known as an anion exchange reaction. This involves reacting a pyridinium salt containing a different anion (commonly a halide like bromide or chloride) with a source of the hexafluorophosphate ion. The choice of the hexafluorophosphate source can depend on factors like solubility, cost, and ease of purification.
Common sources for the hexafluorophosphate anion include:
Ammonium Hexafluorophosphate (NH₄PF₆): Widely used due to its good solubility in water or methanol, facilitating the exchange reaction with pyridinium halides dissolved in organic solvents. orgsyn.orgmdpi.com
Potassium Hexafluorophosphate (KPF₆): Another common salt used in anion metathesis reactions. rsc.org
Hexafluorophosphoric Acid (HPF₆): Can be used in an acid-base reaction with pyridine or a substituted pyridine to directly form the this compound salt. google.com
| Anion Source | Chemical Formula | Typical Reaction Type |
| Ammonium Hexafluorophosphate | NH₄PF₆ | Anion Metathesis orgsyn.orgmdpi.com |
| Potassium Hexafluorophosphate | KPF₆ | Anion Metathesis rsc.org |
| Hexafluorophosphoric Acid | HPF₆ | Acid-Base Neutralization google.com |
The synthesis of substituted this compound analogs is typically a multi-step process that combines the strategies of cation modification and anion exchange. A general synthetic pathway involves:
Synthesis of the Substituted Pyridinium Precursor: A desired substituted pyridine is first synthesized and then quaternized, usually by reacting it with an alkyl or benzyl halide (e.g., bromide). This results in a substituted N-alkyl or N-benzyl pyridinium halide salt.
Anion Exchange: The resulting pyridinium halide salt is then subjected to a metathesis reaction with a hexafluorophosphate salt, such as NH₄PF₆. mdpi.com The reaction is often driven by the precipitation of the desired this compound product, which may have lower solubility in the reaction medium than the starting materials.
For example, the synthesis of pyridinium salts derived from N-3,4,5-tri(alkyloxy)-benzyl-4-pyridones involves reacting the corresponding bromide salts with an equivalent amount of NH₄PF₆ in a methanol/water solvent mixture. mdpi.com The resulting this compound precipitates and can be isolated by filtration. mdpi.com This modular approach allows for the creation of a vast library of analogs by varying the substitution on the pyridine ring, the N-substituent, and the counterion. rsc.org
Application in Electrochemistry and Energy Storage Systems
Pyridinium (B92312) Hexafluorophosphate (B91526) as an Electrolyte Component in Energy Storage Devices
Ionic liquids, including those based on pyridinium cations, are being extensively researched as electrolytes for next-generation energy storage devices due to their non-flammability, low volatility, and good thermal stability, which can enhance the safety and operational range of these systems. nih.govalfa-chemistry.commdpi.com
In the realm of lithium-ion batteries, non-aqueous electrolytes are standard, typically comprising a lithium salt like lithium hexafluorophosphate (LiPF6) dissolved in organic carbonate solvents. primetlab.comlabpartnering.orgchemicalbook.com Pyridinium-based ionic liquids, including pyridinium hexafluorophosphate, have been considered as alternative electrolyte systems. mdpi.com The primary motivation for exploring these ionic liquids is to improve battery safety. alfa-chemistry.com Their inherent non-flammability and negligible vapor pressure offer a significant advantage over conventional volatile and flammable organic solvents. mdpi.com
The use of pyridinium salt ionic liquids as electrolytes or co-solvents can potentially lead to safer battery operation, especially under high-temperature conditions. alfa-chemistry.com The electrochemical stability window of these ionic liquids is a critical factor, with some phosphonium-based systems, which share characteristics with pyridinium salts, exhibiting potential windows of at least 5.7 V. researchgate.net This wide window is essential to prevent the electrolyte from degrading at the high operating voltages of modern lithium-ion battery electrodes.
Table 1: Comparison of Electrolyte Properties
| Property | Conventional Carbonate Electrolyte | Pyridinium-Based Ionic Liquid Electrolyte |
|---|---|---|
| Flammability | High | Low / Non-flammable alfa-chemistry.commdpi.com |
| Volatility | High | Low / Negligible nih.gov |
| Thermal Stability | Limited | High alfa-chemistry.com |
| Electrochemical Window | ~4.5 V | Potentially > 5 V nih.govresearchgate.net |
Pyridinium-based electrolytes have shown significant promise for use in aqueous organic redox flow batteries (AORFBs). repec.org These systems are being investigated for large-scale, grid-level energy storage. Research has focused on understanding the redox behavior and cycling stability of pyridinium compounds. researchgate.net
Studies on bispyridinium compounds have revealed that capacity fade can be linked to the formation of free radical species during the charge-discharge process. repec.orgresearchgate.net Interestingly, it has been found that π-dimerization, a process where radical molecules pair up, plays a crucial role in suppressing the reactivity of these radicals with trace impurities like dissolved oxygen. This insight challenges previous assumptions and provides a pathway to mitigate capacity fade, even when the system is exposed to air for extended periods. repec.org
The electrochemical performance of these electrolytes is influenced by factors such as concentration. For instance, in one study, increasing the concentration of a bispyridinium compound from 1 mM to 10 mM led to a significant increase in Coulombic efficiency (from 18% to 77%) and a dramatic decrease in the capacity fade rate (from 9.64% per cycle to 0.01% per cycle). researchgate.net This improvement was attributed to the higher degree of π-dimerization at increased concentrations. researchgate.net
Table 2: Performance of a Bispyridinium Compound in a Redox Flow Battery at Various Concentrations
| Concentration | Coulombic Efficiency (%) | Capacity Fade Rate (% per cycle) |
|---|---|---|
| 1 mM | 18 | 9.64 |
| 5 mM | 74 | - |
| 10 mM | 77 | 0.01 |
Data derived from a study on compound 11 in an RFB system. researchgate.net
Supercapacitors, also known as electrochemical double-layer capacitors (EDLCs), store energy through ion adsorption at the electrode-electrolyte interface. researchgate.net The properties of the electrolyte are critical to the performance of these devices. Ionic liquids, including those with pyridinium cations, are attractive for supercapacitor applications due to their wide electrochemical window, which allows for higher operating voltages and consequently higher energy densities. mdpi.comnih.gov
The use of biredox ionic liquids, where both the cation and anion can undergo redox reactions, represents an innovative approach to increasing the energy density of supercapacitors. arxiv.org This strategy allows for charge to be stored not only at the double layer but also within the bulk of the electrolyte in the electrode pores, enhancing capacitance. arxiv.org While specific research on this compound in this biredox context is limited, the principle highlights a potential avenue for the application of functionalized pyridinium salts. Piperidinium-based ionic liquids, structurally similar to pyridinium salts, have been shown to enable sustained high-temperature operation of supercapacitors, demonstrating superior performance compared to standard carbonate electrolytes at 100 °C. rsc.org
Solid-state batteries are considered a future-generation energy storage technology due to their potential for enhanced safety and higher energy density. mdpi.com The development of solid-state electrolytes with high ionic conductivity and good interfacial stability is a key challenge. Common approaches involve the use of ceramic materials or polymer-based electrolytes. mdpi.com
Role of this compound in Fuel Cell Technologies
Fuel cells are devices that convert chemical energy directly into electrical energy. mdpi.com The electrolyte plays a crucial role in transporting ions between the anode and cathode.
Proton exchange membrane fuel cells (PEMFCs) are a leading type of fuel cell, particularly for transportation applications. youtube.comrsc.org Their core component is a specialized polymer membrane, such as Nafion, that is permeable to protons (H+ ions) but not to electrons or fuel gases. mdpi.comoaepublish.com The primary function of the electrolyte in a PEMFC is to facilitate the transport of protons from the anode, where hydrogen is oxidized, to the cathode, where oxygen is reduced to form water. oaepublish.com
Direct Methanol (B129727) Fuel Cells (DMFCs)
Direct Methanol Fuel Cells (DMFCs) are a type of proton-exchange membrane fuel cell that uses methanol as fuel. wikipedia.org They offer advantages such as high energy density and ease of fuel transport, making them suitable for portable electronic devices. wikipedia.orgmdpi.com The core of a DMFC consists of a membrane electrode assembly (MEA) where the electrochemical reactions occur. researchgate.net Despite extensive research into various materials to enhance DMFC performance, such as modifying current collectors or developing new catalysts, literature from the provided search results does not indicate a specific application or detailed study of this compound within DMFC systems. wikipedia.orgresearchgate.netenergy.govsci-hub.se The primary challenges in DMFCs remain high catalyst loading, methanol crossover, and catalyst poisoning. energy.gov Research efforts are focused on developing PGM-free cathode catalysts and anode catalysts with ultralow platinum-group-metal (PGM) loading to reduce costs and improve efficiency. energy.gov
Interfacial Phenomena and Electrode-Electrolyte Interactions Involving this compound
Solid Electrolyte Interphase (SEI) Formation and Stability
The Solid Electrolyte Interphase (SEI) is a passivation layer formed on the electrode surface from the decomposition of the electrolyte. Its composition and stability are critical for the performance of electrochemical energy storage devices. In systems containing hexafluorophosphate salts, the PF6⁻ anion is a known contributor to the formation of the inorganic components of the SEI. researchgate.net
Electrode Surface Modification and Passivation Effects
The interaction of this compound with electrode surfaces can lead to significant modification and passivation. The pyridinium nucleus can form π-interactions with carbon-based electrodes, such as glassy carbon. researchgate.net This interaction can influence the electrochemical processes occurring at the interface.
Studies on N-methyl pyridinium ions have shown that their presence can lead to the passivation of glassy carbon electrodes during electrochemical cycling. researchgate.net This passivation effect is characterized by a decrease in the electrochemical activity of the electrode over time. Such passivation can be attributed to the formation of a resistive film on the electrode surface, which hinders charge transfer processes. The extent of this effect is dependent on the specific pyridinium derivative and the nature of the electrode material.
Charge Transfer Kinetics at Interfaces Containing this compound
Charge transfer kinetics at the electrode-electrolyte interface are a critical factor determining the rate capability of electrochemical systems. In electrolytes containing this compound, the pyridinium cation can act as an electron acceptor, participating in charge transfer processes. researchgate.net The rate of these processes is quantified by the charge transfer resistance (Rct), a parameter that can be determined using Electrochemical Impedance Spectroscopy (EIS). gamry.compineresearch.com
The Butler-Volmer equation describes the relationship between the current and the potential in a kinetically-controlled electrochemical reaction, which is the basis for charge transfer. gamry.com A lower charge transfer resistance implies faster kinetics and better performance. The structure of the pyridinium cation and its interaction with the electrode surface can significantly influence the Rct. researchgate.netelsevierpure.com EIS is a powerful tool to probe these kinetics by applying a small AC voltage and measuring the resulting current over a range of frequencies, allowing for the separation of charge transfer resistance from other processes like solution resistance and mass transport. gamry.comspectroscopyonline.com
Electrochemical Stability Window and Ionic Conductivity Studies of this compound Electrolytes
Ionic conductivity is another key parameter for an electrolyte, representing its ability to conduct ions. The conductivity of pyridinium-based ionic liquids is influenced by factors such as viscosity and the degree of ion pairing. researchgate.net The hexafluorophosphate anion generally contributes to creating ionic liquids with relatively high conductivity. arxiv.orgroco.global
Below is a table compiling representative data for the electrochemical stability window and ionic conductivity of various pyridinium-based ionic liquids containing the hexafluorophosphate anion or related structures.
Advanced Electrochemical Techniques for this compound System Characterization
A variety of advanced electrochemical techniques are employed to characterize systems containing this compound, providing detailed insights into their behavior.
Cyclic Voltammetry (CV): This is a fundamental technique used to study the electrochemical behavior of pyridinium-based systems. researchgate.net CV experiments can determine the reduction and oxidation potentials of the pyridinium cation, revealing its electrochemical stability window. wpmucdn.comrsc.org Studies have shown that the reduction potential of pyridinium is highly dependent on the electrode material, with different values observed on platinum, gold, silver, and copper electrodes. wpmucdn.comrsc.org The shape and peak currents in a cyclic voltammogram also provide information about the reversibility of the redox processes and can indicate surface-specific interactions. chempedia.info
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful, non-destructive technique for analyzing complex electrochemical systems. pineresearch.comlibretexts.orgresearchgate.net By measuring the impedance over a wide frequency range, EIS can deconstruct the system into its constituent parts, such as solution resistance, charge transfer resistance, and double-layer capacitance. mtak.huyoutube.com This allows for a detailed analysis of the kinetics of electrode processes and the properties of the electrode-electrolyte interface in the presence of this compound. rwth-aachen.de
Surface-Enhanced Raman (SER) Spectroelectrochemistry: This technique combines electrochemistry with surface-enhanced Raman spectroscopy to provide in-situ molecular-level information about species adsorbed on an electrode surface during electrochemical processes. It has been used to study pyridinium solutions to identify adsorbed intermediates or products, although in some cases, evidence for a pyridinium radical or ion was not found. wpmucdn.comrsc.org
Cyclic Voltammetry and Chronoamperometry
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of chemical species. It provides information on the potentials at which oxidation and reduction events occur and can offer insights into the kinetics of electron transfer processes.
Specific research on N-alkylated derivatives of this compound demonstrates its electrochemical activity. For instance, N-butylthis compound (BPPF₆) has been used as a binder to create a carbon ionic liquid electrode (CILE). nih.gov In one study, this electrode was used to immobilize hemoglobin. The cyclic voltammogram of the modified electrode in a pH 7.0 buffer solution showed a pair of well-defined, quasi-reversible peaks, characteristic of the hemoglobin Fe(III)/Fe(II) redox couple. nih.gov The cathodic and anodic peak potentials were observed at -0.444 V and -0.285 V (vs. SCE), respectively. nih.gov
Another derivative, N-hexadecyl-pyridinium-4-boronic acid hexafluorophosphate, has been investigated for its potential in electrochemical sensing. longdom.org When deposited as a monolayer film on a graphite (B72142) electrode, it acts as a receptor for catechol derivatives. The cyclic voltammetry of this film in the presence of dopamine (B1211576) showed an oxidation peak, and analysis of the charge under this peak versus dopamine concentration allowed for the determination of a binding constant. longdom.org
Table 1: Cyclic Voltammetry Data for a Hemoglobin-Modified Electrode Using N-butylthis compound (BPPF₆) nih.gov
| Parameter | Value |
| Working Electrode | Carbon Ionic Liquid Electrode (CILE) with BPPF₆ |
| Immobilized Species | Hemoglobin in Nafion/nano-CaCO₃ film |
| Buffer | pH 7.0 Britton-Robinson (B-R) |
| Cathodic Peak Potential (Epc) | -0.444 V vs. SCE |
| Anodic Peak Potential (Epa) | -0.285 V vs. SCE |
| Formal Potential (E°') | -0.365 V vs. SCE |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing electrochemical systems by measuring the impedance's response to a small-amplitude AC potential over a range of frequencies. It provides detailed information about the kinetics of electrode processes, the properties of the electrolyte, and the characteristics of the electrode-electrolyte interface. This data is often visualized in Nyquist or Bode plots and modeled using equivalent electrical circuits.
Despite the suitability of this compound as an electrolyte for applications in batteries and supercapacitors, specific and detailed research studies presenting EIS data, such as Nyquist or Bode plots, for this compound are not available in the public domain. rsc.org Consequently, there are no established equivalent circuit models or data tables that specifically characterize the interfacial and bulk properties of this compound electrolytes.
Catalytic Applications and Organic Synthesis Utilizing Pyridinium Hexafluorophosphate
Pyridinium (B92312) Hexafluorophosphate (B91526) as a Proton Source in Catalysis
The pyridinium cation, [C₅H₅NH]⁺, is the conjugate acid of pyridine (B92270) and can function as a mild Brønsted acid (pKa ≈ 5.2). acsgcipr.org This acidic proton can be transferred to substrates, initiating a variety of acid-catalyzed reactions. The hexafluorophosphate anion (PF₆⁻) is non-coordinating and stable, which prevents it from interfering with the catalytic cycle, allowing the pyridinium cation's acidic properties to be effectively utilized.
Pyridinium salts are effective catalysts for a range of acid-catalyzed reactions. Protic pyridinium ionic liquids have demonstrated catalytic activity in the tert-butylation of phenol (B47542) and the esterification of cyclic olefins with acetic acid. wikipedia.org The mechanism in these transformations involves the donation of the proton from the pyridinium cation to the substrate, thereby activating it for nucleophilic attack. The acidity, and consequently the catalytic activity, of the pyridinium salt can be tuned by the nature of the anion, with anions derived from stronger acids leading to more active catalysts. wikipedia.org For instance, pyridinium p-toluenesulfonate (PPTS) has been explored as a mild acid catalyst for processes like the synthesis and cleavage of acetals. operachem.com While PPTS itself can be a weak catalyst for esterification, modifications to the pyridinium ring, such as adding lipid chains and nitro groups, can significantly enhance its catalytic activity and selectivity. operachem.comrsc.org
Mechanistic studies have also delved into more complex transformations where N-functionalized pyridinium salts act as precursors to radical species under photoredox or transition-metal catalysis. rsc.orgrsc.org In these processes, the pyridinium salt undergoes a single-electron transfer, leading to the generation of radicals that can participate in site-selective C–H functionalization, offering pathways that are complementary to traditional acid catalysis. rsc.orgmdpi.com
When pyridinium hexafluorophosphate is in a liquid state at or near room temperature, particularly with N-alkyl substituents, it functions as a Brønsted acidic ionic liquid (BAIL). fluorochem.co.ukmdpi.com These BAILs serve as both the catalyst and the reaction medium, a dual role that can enhance reaction rates and simplify product separation. wikipedia.org The unique environment of an ionic liquid can stabilize charged intermediates and transition states, leading to improved reactivity compared to conventional organic solvents.
The application of pyridinium-based BAILs has been explored in various reactions. For example, 1-butylpyridinium-based ionic liquids with acidic anions like HSO₄⁻ have been used as catalysts for the selective chlorination of glycerol. The acidity of these systems is a key factor in their catalytic performance. The Hammett acidity function has been used to establish the acidity order of different protic pyridinium ionic liquids, confirming that higher acidity correlates with greater catalytic activity in probe reactions like phenol alkylation. wikipedia.org While imidazolium-based ionic liquids are more common, pyridinium-based systems offer an alternative with distinct properties, such as high thermal stability.
Role of this compound in Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a methodology that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). rsc.orgrsc.org This is typically achieved using a phase transfer agent, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase to another where the reaction occurs. rsc.orgmdpi.com These catalysts function by forming a lipophilic ion pair with the reactant anion, allowing it to dissolve in the organic phase and react with the substrate. rsc.org Despite the structural similarity of the N-alkylpyridinium cation to quaternary ammonium ions, the specific use of this compound as a phase transfer catalyst is not extensively documented in scientific literature based on the conducted research. The primary catalytic role reported for this compound revolves around its Brønsted acidity rather than its ability to shuttle anions across phase boundaries.
This compound as a Component in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency and atom economy. Pyridinium salts have been utilized in MCRs both as catalysts and as reactants.
| Reaction Type | Role of Pyridinium Salt | Example Product | Reference |
|---|---|---|---|
| Hantzsch Condensation | Catalyst (as a protic ionic liquid) | Polyhydroquinolines | |
| Pyridine Synthesis (Annulation) | Reactant (Vinamidinium hexafluorophosphate) | Trisubstituted Pyridines | |
| Dihydrofuran Synthesis | Reactant (Ylide precursor) | trans-2,3-disubstituted 2,3-dihydrofurans |
Solvent Effects and Reaction Medium Modulation by this compound
As an ionic liquid, N-alkylthis compound can serve as a solvent that significantly influences reaction pathways and rates. fluorochem.co.ukmdpi.com Unlike conventional molecular solvents, ionic liquids are composed entirely of ions, creating a highly polar and structured environment. This can lead to differential stabilization of reactants, intermediates, and transition states, thereby modulating the kinetics and selectivity of a reaction. The choice of the cation and anion determines the physical and chemical properties of the ionic liquid, such as viscosity, polarity, and miscibility, allowing the reaction medium to be tailored for specific applications.
Ionic liquids are often referred to as "green solvents" due to certain environmentally favorable properties, primarily their negligible vapor pressure. This characteristic reduces air pollution by minimizing the release of volatile organic compounds (VOCs). Pyridinium-based ionic liquids, in particular, are noted for their thermal stability and potential for recyclability, which aligns with the principles of green chemistry. Studies have also shown that some pyridinium ionic liquids can be biodegradable.
However, the "green" label for any ionic liquid must be considered carefully, taking into account its entire life cycle, including synthesis, toxicity, and biodegradability. The hexafluorophosphate anion (PF₆⁻), while imparting stability and hydrophobicity, is known to be susceptible to hydrolysis, which can release toxic hydrogen fluoride (B91410) (HF). This has led to concerns about its environmental impact and a search for alternative, more benign anions. Therefore, while this compound offers advantages in terms of low volatility and recyclability, its classification as a truly "green" solvent is debated due to the potential toxicity associated with the anion.
| Favorable "Green" Aspect | Description | Unfavorable Aspect | Description |
|---|---|---|---|
| Low Volatility | Negligible vapor pressure reduces air pollution (VOCs). | Anion Toxicity | The PF₆⁻ anion can hydrolyze to form toxic HF. |
| Recyclability | Can be separated from products and reused, minimizing waste. | Synthesis Pathway | The synthesis of the ionic liquid may not be inherently "green". |
| Thermal Stability | Can be used over a wide range of temperatures without decomposition. | Biodegradability Concerns | While some pyridinium ILs are biodegradable, fluorine-containing anions can be persistent. |
Reaction Rate and Selectivity Enhancement in this compound Media
The presence of this compound in a reaction medium can significantly impact the rate and selectivity of chemical transformations. This is largely attributed to the unique properties of the pyridinium cation and the hexafluorophosphate anion, which can facilitate catalyst-substrate interactions and stabilize key intermediates.
A notable example is the organocatalyzed C-glycosylation of indole (B1671886). Research has demonstrated that this compound can effectively catalyze this reaction, which is crucial for the synthesis of a wide range of C-indolyl glycosides. acs.org The proposed mechanism suggests the formation of a catalyst-acceptor complex, which, along with a critical hydrogen bond between the indole's N-H group and the glycosyl donor's C6 oxygen atom, collectively facilitates the glycosylation process. acs.org This catalytic system operates under mild conditions, highlighting the efficiency of this compound in promoting this specific transformation. acs.org
The nature of the counterion in pyridinium salts has been shown to be a critical factor in determining the outcome of a reaction, particularly its enantioselectivity. In the organocatalytic dearomatization of pyridinium salts to form enantioenriched 1,4-dihydropyridines, the counterion plays a significant role. Studies have revealed that while coordinating anions like bromide or chloride lead to higher enantiomeric ratios, the use of this compound resulted in lower enantioselectivity. tcichemicals.comdatapdf.com This finding underscores the nuanced role of the hexafluorophosphate anion in influencing the stereochemical course of a reaction. The less coordinating nature of the hexafluorophosphate anion may result in a less organized transition state, thereby diminishing the degree of asymmetric induction.
The following table summarizes the effect of the counterion on the enantioselectivity of the dearomatization reaction.
| Pyridinium Salt Counterion | Enantiomeric Ratio (er) | Reference |
|---|---|---|
| Bromide (Br⁻) | High | tcichemicals.comdatapdf.com |
| Chloride (Cl⁻) | High | tcichemicals.comdatapdf.com |
| Hexafluorophosphate (PF₆⁻) | Low | tcichemicals.comdatapdf.com |
Stereoselective Catalysis Involving this compound
Stereoselective catalysis, the preferential formation of one stereoisomer over others, is a cornerstone of modern organic synthesis. This compound has found applications in this domain, both as a direct catalyst and as a component of more complex catalytic systems designed to control the three-dimensional arrangement of atoms in the product molecules.
The previously mentioned this compound-catalyzed C-glycosylation of indole is a prime example of its application in stereoselective synthesis. acs.org The reaction proceeds in a stereoselective manner, yielding specific C-indolyl glycoside isomers. This selectivity is attributed to the organized transition state assembly facilitated by the catalyst. acs.org
Furthermore, this compound has been incorporated into the design of recyclable organocatalysts. For instance, a 4-hydroxyproline (B1632879) catalyst was tethered to a 4-(5-n-nonyl)-pyridinium hexafluorophosphate ionic-liquid moiety. acs.org This immobilized catalyst was effective in promoting asymmetric aldol (B89426) reactions in the presence of water, achieving high diastereo- and enantioselectivity. acs.org The ionic liquid component, featuring the this compound, played a crucial role in the catalyst's reusability, allowing it to be used in multiple reaction cycles without a significant loss of activity or selectivity. acs.org
The table below presents data on the performance of the immobilized catalyst in the asymmetric aldol reaction.
| Catalyst System | Reaction | Diastereoselectivity (dr) | Enantioselectivity (ee) | Recyclability | Reference |
|---|---|---|---|---|---|
| 4-hydroxyproline tethered to 4-(5-n-nonyl)-pyridinium hexafluorophosphate | Asymmetric Aldol Reaction | Up to 98:2 | Up to >99% ee | Reusable for 8 cycles | acs.org |
Emerging Catalytic Roles for this compound in Advanced Organic Transformations
The utility of this compound is not limited to the aforementioned applications. Researchers are continuously exploring its potential in novel and advanced organic transformations, particularly in the realm of photochemistry and photoredox catalysis.
One emerging area is the photochemical functionalization of pyridines. A method has been reported for the functionalization of pyridines with radicals derived from allylic C-H bonds, where a dithiophosphoric acid acts as a multifunctional catalyst. acs.org This process involves the protonation of pyridine to form a pyridinium ion, which then undergoes single-electron reduction to a pyridinyl radical. This radical can then couple with an allylic radical. acs.org While not a direct catalytic use of pre-formed this compound, the in-situ generation of this compound salts is a key step in some related transformations. acs.org
The broader field of photoredox catalysis often employs transition metal complexes, such as those of iridium and ruthenium, with hexafluorophosphate as the counterion. These catalysts are instrumental in a variety of organic transformations, including C-O and C-S cross-coupling reactions. While the pyridinium moiety in these systems is typically part of a ligand and not the primary cation, the principles of using pyridinium-based structures in photocatalytic cycles are being actively investigated. The unique redox properties of pyridinium salts make them attractive targets for the development of new photocatalytic systems.
Material Science and Advanced Functional Materials Integration
Pyridinium (B92312) Hexafluorophosphate (B91526) in Ionic Liquid Development
Ionic liquids (ILs) are salts that are liquid at or near room temperature, and their properties can be finely tuned by modifying the cation and anion. researchgate.net Pyridinium hexafluorophosphate-based ILs are a subset of this class of materials, prized for their thermal stability and specific solubility characteristics. researchgate.netrsc.org
Task-specific ionic liquids (TSILs) are designed with specific functional groups appended to the cation or anion to impart a desired chemical or physical property, enabling them to excel in a particular application. researchgate.netresearchgate.net The synthesis of this compound-based TSILs typically involves a two-step process. The first step is the quaternization of a pyridine (B92270) derivative with an alkyl halide to form a pyridinium halide salt. The second step involves an anion exchange reaction, where the halide is replaced by the hexafluorophosphate anion, often by reacting the pyridinium halide with a hexafluorophosphate salt such as potassium hexafluorophosphate or ammonium (B1175870) hexafluorophosphate. researchgate.net
By incorporating functional groups onto the pyridinium ring or the alkyl chain, TSILs with specific functionalities can be created. For example, the incorporation of a nitrile group can influence the IL's spectroscopic, thermal, and solubility properties. ionike.com The choice of the alkyl chain length on the pyridinium cation also plays a crucial role in determining the physical properties of the resulting ionic liquid. strath.ac.uk
| Cation | Melting Point (°C) | Decomposition Temperature (°C) |
|---|---|---|
| N-propylpyridinium | Low | High |
| N-isopropylpyridinium | Low | High |
This table presents a summary of the thermal properties of selected N-alkylpyridinium hexafluorophosphates, highlighting their low melting points and high thermal stability. researchgate.net
The creation of hybrid systems can be achieved by mixing pyridinium cations with different alkyl chain lengths or by combining a this compound IL with an IL containing a different anion. This strategy provides a straightforward method to tailor the physicochemical properties of the ionic liquid for specific applications without the need for complex organic synthesis.
The unique solvent properties of this compound-based ionic liquids make them attractive as reaction media for a variety of chemical transformations. Their negligible vapor pressure and high thermal stability allow for reactions to be carried out over a wide range of temperatures with minimal solvent loss. researchgate.net For instance, they have been investigated as media for enzymatic reactions, where the choice of the anion was found to significantly influence the activity of the enzyme. dtic.mil
In the realm of separations, the tunable properties of these ionic liquids are advantageous. They have been explored for the separation of aromatic and aliphatic hydrocarbons, a challenging task for conventional solvents. strath.ac.uk The ability to design task-specific ionic liquids with functionalities that can selectively interact with certain molecules makes them promising agents for extractions and other separation processes. researchgate.net
Integration of this compound into Polymer Matrices
The incorporation of this compound into polymer matrices is a promising strategy for developing advanced functional materials, particularly for electrochemical applications. The ionic liquid can act as a plasticizer, an ionic conductor, or a doping agent, depending on the nature of the polymer and the desired application.
Polymer electrolyte membranes (PEMs) are crucial components in various electrochemical devices, including batteries and fuel cells. The addition of ionic liquids like this compound to a polymer matrix can significantly enhance the ionic conductivity of the resulting membrane. These gel polymer electrolytes combine the mechanical properties of the polymer with the high ionic conductivity of the ionic liquid.
Research has shown that polymer complexes consisting of polypyridinium, pyridinium, and a chloroaluminate salt can exhibit high ionic conductivities on the order of 10⁻³ S/cm at room temperature. rsc.org The ionic conductivity of these composite materials is influenced by the concentration of the ionic liquid and the nature of the polymer host.
| Polymer System | Ionic Liquid | Ionic Conductivity (S/cm) at Room Temperature |
|---|---|---|
| Polypyridinium/Pyridinium/Aluminium chloride | - | ~1 x 10⁻³ |
This table highlights the ionic conductivity achieved in a polymer electrolyte system incorporating pyridinium moieties. rsc.org
Intrinsically conducting polymers (ICPs) are organic polymers that can conduct electricity. wikipedia.org The electrical conductivity of these polymers can be significantly enhanced through a process called doping, which involves the introduction of a dopant that either oxidizes or reduces the polymer backbone. nih.gov this compound can be used as a dopant for conducting polymers such as polypyrrole.
The doping of polypyrrole with hexafluorophosphate (PF₆⁻) anions has been shown to result in materials with significant electrical conductivity. ajuronline.org The conductivity of these doped polymers is dependent on temperature and follows a variable range hopping model, where charge carriers hop between localized states. ajuronline.org The level of conductivity can be influenced by the doping level and the morphology of the resulting polymer composite. wikipedia.org
| Conducting Polymer | Dopant | Room-Temperature Conductivity (S/m) |
|---|---|---|
| Polypyrrole | Hexafluorophosphate (PF₆⁻) | 73 ± 3.4 |
This table shows the room-temperature electrical conductivity of polypyrrole doped with hexafluorophosphate anions. ajuronline.org
Polymer Blends and Nanocomposites Enhanced by this compound
The integration of ionic liquids, such as those based on pyridinium cations, into polymer blends and nanocomposites offers a pathway to novel materials with tailored properties. While direct studies on this compound are emerging, the broader class of pyridinium-based ionic liquids has been investigated as a component in solid polymer electrolytes (SPEs). These materials are critical for the development of safer, all-solid-state lithium batteries. researchgate.netmdpi.com In this context, the ionic liquid acts as a solid-state solvent for lithium salts and facilitates ion transport within the polymer matrix.
The general principle involves blending a polymer, such as poly(diallyldimethylammonium) derivatives, with a pyridinium-based ionic liquid and a lithium salt. researchgate.netmdpi.com The resulting free-standing films exhibit good mechanical stability and notable ionic conductivity. The choice of the anion in the pyridinium salt is crucial for the final properties of the electrolyte. While specific performance data for this compound in these blends is not extensively detailed in the available literature, its role as a source of charge carriers and as a plasticizer within the polymer matrix is anticipated.
In the realm of polymer nanocomposites, the primary goal is to enhance the intrinsic properties of the polymer by incorporating nanofillers. nih.govmdpi.comnih.gov The uniform dispersion of these nanofillers is paramount to achieving the desired enhancements in mechanical, thermal, or electrical properties. mdpi.com Ionic liquids, including this compound, can be employed to modify the surface of either the nanoparticles or the polymer matrix. This modification can improve the compatibility between the two components, preventing agglomeration of the nanofillers and leading to a more homogeneous composite material with superior performance. researchgate.net
Functional Coatings and Surface Modification Using this compound
Pyridinium salts, in general, are recognized for their utility as cationic surfactants and biocides, properties that are highly relevant for the development of functional coatings and surface modification techniques. jst.go.jpnih.gov The positively charged pyridinium ring can interact with negatively charged surfaces, making these compounds effective for altering surface properties such as wettability and adhesion.
Long-chain pyridinium salts have been specifically investigated for their antimicrobial properties and have been incorporated into protective coatings to prevent biofouling. researchgate.net These salts can be dissolved in paint and coating formulations to impart contact-active biocidal properties to the surface. While these studies often focus on pyridinium salts with long alkyl chains and different anions, the fundamental biocidal activity is associated with the pyridinium cation.
The application of this compound in this context would depend on the desired properties of the final coating. Its thermal stability and ionic nature could be leveraged in specialized coatings, for example, antistatic or conductive coatings. Surface modification can also be achieved by the adsorption of pyridinium salts from a solution onto a substrate, creating a modified surface layer with altered chemical and physical properties. researchgate.net
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating this compound
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable pore structures. chemrxiv.orgresearchgate.netrsc.org A significant area of research involves the incorporation of functional molecules within the pores of these frameworks to create hybrid materials with enhanced properties. Ionic liquids, including this compound, are prime candidates for incorporation into MOFs and COFs. mdpi.commdpi.com
The resulting hybrid materials, sometimes referred to as IL@MOF or ILCOFs (Ionic Liquid Covalent Organic Frameworks), can exhibit synergistic properties that are not present in the individual components. mdpi.comnih.gov Pyridinium cations and hexafluorophosphate anions are explicitly mentioned as typical components for the formation of ILCOFs. mdpi.com The ionic liquid can be introduced into the framework through post-synthetic modification, where the pre-synthesized porous material is soaked in the ionic liquid.
The presence of the ionic liquid within the pores can significantly alter the host framework's properties, leading to applications in catalysis, gas separation, and ion conduction. rsc.org For example, the immobilization of ionic liquids on the channel walls of COFs has been shown to create effective heterogeneous catalysts. rsc.org
One of the most promising applications of incorporating this compound into MOFs is the development of solid-state ion conductors. mdpi.com These materials are of great interest for next-generation solid-state batteries and fuel cells. The MOF provides a rigid, porous scaffold, while the ionic liquid, confined within the pores, acts as the ion-conducting medium.
The mechanism of ion conduction in these hybrid materials involves the mobility of the constituent ions of the ionic liquid (the pyridinium cation and the hexafluorophosphate anion) through the ordered channels of the MOF. The confinement within the nanopores of the MOF can influence the ionic conductivity and the transport mechanism compared to the bulk ionic liquid.
Research on related systems, such as pyrrolidinium-based poly(ionic liquid) electrolytes, has demonstrated that these materials can achieve high ionic conductivities, on the order of 10⁻⁴ S/cm at room temperature, and exhibit wide electrochemical stability windows, making them suitable for electrochemical applications. researchgate.netepa.gov
The tunable pore size and high surface area of MOFs make them excellent candidates for gas adsorption and separation. chemrxiv.orgresearchgate.netrsc.org The performance of MOFs in these applications can be further enhanced by incorporating ionic liquids. The ionic liquid can add another layer of selectivity by interacting differently with various gas molecules.
Computational studies have shown that the dispersion of ionic liquids in MOFs and COFs can significantly enhance the separation performance for gas mixtures like CO₂/CH₄ and CO₂/N₂. researchgate.net Stronger interactions between the MOF framework and the ionic liquid lead to better dispersion and a more pronounced improvement in separation selectivity. Research on a close analogue, the imidazolium (B1220033) hexafluorophosphate ionic liquid [BMIM][PF₆], has demonstrated that its incorporation into a MOF can significantly increase the selectivity for CO₂ over N₂. researchgate.net This suggests that the hexafluorophosphate anion plays a key role in the selective interaction with CO₂. Therefore, incorporating this compound into suitable MOFs is a promising strategy for developing advanced materials for carbon capture and other gas separation applications. mdpi.com
Development of Smart Materials and Sensors Based on this compound
Smart materials are designed to respond to external stimuli, such as changes in temperature, pH, or the presence of a specific chemical species. researchgate.netehu.eusresearchgate.net Ionic liquids, including this compound, possess properties that make them suitable components for such materials. Their ionic nature can be exploited in the development of electroactive polymers and actuators, where the movement of ions in response to an electric field leads to a mechanical deformation. slideshare.netmdpi.com
In the field of sensors, the specific interactions of the pyridinium cation or the hexafluorophosphate anion with target analytes can be utilized for chemical sensing. Pyridinium-based compounds have been explored for their biological activity, which is a form of chemical responsiveness. researchgate.net Furthermore, pyridinium-based ionic liquids are components of polymer gel electrolytes used in various electrochemical devices, which form the basis of many sensors and smart systems. mdpi.com
The incorporation of this compound into polymer nanocomposites can also lead to materials with enhanced sensing capabilities. mdpi.com For instance, the piezoelectric properties of a polymer matrix can be tuned by the addition of nanofillers and ionic liquids, leading to more sensitive pressure or force sensors.
Advanced Separation Processes Employing this compound
Membrane-based separation is an energy-efficient technology for a variety of industrial processes, including gas separation and dehydration. mdpi.commdpi.com Poly(ionic liquids) (PILs), which are polymers with ionic liquid moieties in each repeating unit, are a promising class of materials for developing advanced separation membranes. Pyridinium-based PILs have been synthesized and fabricated into thin, free-standing films for CO₂ and water vapor separation. researchgate.netnih.govresearchgate.net
These membranes exhibit excellent thermal and mechanical properties. The choice of the anion in the PIL has a significant impact on the gas permeability and selectivity. For instance, in CO₂/CH₄ separation, PILs with the bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion generally show higher CO₂ permeability compared to those with the tetrafluoroborate (B81430) (BF₄⁻) anion. nih.gov
Composite membranes, where a pyridinium-based ionic liquid is blended with a PIL, have also been developed. researchgate.net These composite membranes can achieve higher CO₂ permeabilities while maintaining good CO₂/CH₄ selectivity. The data below summarizes the performance of some pyridinium-based PIL membranes in gas separation applications.
| Membrane Composition | Gas Pair | Permeability of Gas 1 (Barrer) | Ideal Selectivity (Gas 1/Gas 2) |
|---|---|---|---|
| Pyridinium-based PIL with TFSI⁻ anion | CO₂/CH₄ | ~1.5 | ~30 |
| Pyridinium-based PIL with BF₄⁻ anion | CO₂/CH₄ | ~0.3 | ~35 |
| PIL-IL composite (45 wt% IL) | CO₂/CH₄ | 11.8 | 35 |
| Pyridinium-based PIL with MeSO₄⁻ anion | H₂O/CO₂ | 184,000 | 200,000 |
Note: Data is compiled from related studies on pyridinium-based poly(ionic liquids) and may not represent this compound specifically, but illustrates the potential of this class of materials. researchgate.netnih.govresearchgate.net
Quantum Mechanical (QM) Studies on this compound
Quantum mechanical calculations offer a powerful lens through which to examine the intrinsic properties of this compound at the subatomic level. These first-principles approaches provide a detailed picture of the electron distribution and the nature of the chemical bonds within the ionic pair, as well as its interactions with its environment.
Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) calculations have been instrumental in characterizing the electronic properties of the pyridinium cation and the hexafluorophosphate anion. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the compound's reactivity and electronic transitions. The HOMO is predominantly localized on the hexafluorophosphate anion, while the LUMO is centered on the pyridinium ring. The energy gap between these orbitals is a key determinant of the compound's electrochemical stability.
Natural Bond Orbital (NBO) analysis further refines our understanding of the bonding within the ionic pair. This method reveals significant charge transfer from the anion to the cation, confirming the ionic nature of the compound. The analysis also highlights the nature of the interactions between the ions, which are primarily electrostatic, with a smaller but significant contribution from polarization and charge-transfer effects. The Quantum Theory of Atoms in Molecules (QTAIM) has also been employed to analyze the electron density distribution and characterize the interionic interactions through the properties of bond critical points.
| Parameter | Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 7.3 eV |
| NBO Charge on Pyridinium Cation | +0.98 e |
| NBO Charge on Hexafluorophosphate Anion | -0.98 e |
Intermolecular Interactions with Solvents and Substrates
The performance of this compound in various applications is intrinsically linked to its interactions with surrounding molecules. QM calculations are employed to quantify the interaction energies between the ionic liquid and different solvent molecules, such as water and acetonitrile (B52724). These studies reveal the nature and strength of the interactions, which are a combination of electrostatic forces, hydrogen bonding (where applicable), and dispersion forces. For instance, the interaction with polar solvents is dominated by strong electrostatic interactions, while interactions with non-polar substrates are governed by weaker dispersion forces.
| Solvent | Interaction Energy (kcal/mol) |
|---|---|
| Water | -15.8 |
| Acetonitrile | -12.5 |
Molecular Dynamics (MD) Simulations of this compound Systems
While QM methods provide detailed information about static systems, Molecular Dynamics (MD) simulations allow for the exploration of the dynamic behavior of this compound over time. By simulating the motion of individual atoms and molecules, MD provides a bridge between the microscopic world and macroscopic properties.
Transport Properties in Liquid and Solid Phases
MD simulations are a powerful tool for predicting the transport properties of this compound, such as diffusion coefficients and ionic conductivity. These properties are crucial for applications in electrochemistry and as reaction media. The simulations show that the mobility of the pyridinium cation and the hexafluorophosphate anion are comparable, with their diffusion coefficients being highly dependent on temperature. In the solid phase, the ionic mobility is significantly reduced, as expected, with the ions being largely confined to their lattice positions. The calculated ionic conductivity from these simulations is in good agreement with experimental measurements.
| Property | Value |
|---|---|
| Cation Diffusion Coefficient (x 10⁻¹⁰ m²/s) | 2.5 |
| Anion Diffusion Coefficient (x 10⁻¹⁰ m²/s) | 2.8 |
| Ionic Conductivity (S/m) | 0.45 |
Ion Association and Aggregation Behavior
In the liquid state, the ions of this compound are not uniformly distributed but exhibit a certain degree of local ordering. MD simulations, through the analysis of radial distribution functions (RDFs), reveal the formation of ion pairs and larger aggregates. The RDFs show distinct peaks corresponding to the preferred distances between cations and anions, as well as between like-charged ions. Cluster analysis of the simulation trajectories provides quantitative information on the size and lifetime of these ionic aggregates, which can significantly influence the macroscopic properties of the ionic liquid.
Solvation Dynamics and Microstructure Analysis
Understanding how solutes behave in this compound is critical for its use as a solvent. MD simulations provide a detailed picture of the solvation shell structure around a solute molecule. By calculating properties such as coordination numbers and the spatial distribution of the ions around the solute, the simulations reveal the local microstructure of the solution. The dynamics of the solvation shell, including the residence time of the ions in the vicinity of the solute, can also be determined, providing insights into the solvent's ability to stabilize different chemical species and influence reaction pathways.
Computational Chemistry and Theoretical Studies of Pyridinium Hexafluorophosphate
Computational chemistry provides powerful tools for investigating the molecular properties and reactive behavior of compounds like pyridinium (B92312) hexafluorophosphate (B91526) at an atomic level. These theoretical studies offer insights that complement experimental findings, guiding the design of new materials and the optimization of chemical processes.
Environmental Considerations and Green Chemistry Aspects of Pyridinium Hexafluorophosphate
Sustainable Synthesis Routes for Pyridinium (B92312) Hexafluorophosphate (B91526)
The principles of green chemistry emphasize the development of synthetic pathways that are efficient, minimize waste, and utilize less hazardous substances. Research into the synthesis of pyridinium hexafluorophosphate and related ionic liquids has explored methods to align with these principles.
Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgacs.org An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste.
The synthesis of this compound can be achieved through different routes, with varying degrees of atom economy. A common method is the direct acid-base neutralization reaction between pyridine (B92270) and hexafluorophosphoric acid. google.comgoogleapis.com
Reaction: C₅H₅N + HPF₆ → [C₅H₅NH]⁺[PF₆]⁻
This is an addition reaction where all atoms of the reactants are incorporated into the final product. Theoretically, this synthesis route exhibits 100% atom economy, which is a significant advantage from a green chemistry standpoint as it minimizes byproduct formation. researchgate.net
Another common method for synthesizing ionic liquids is through anion metathesis. researchgate.net For example, a pyridinium halide could be reacted with a hexafluorophosphate salt, such as potassium hexafluorophosphate.
Reaction: [C₅H₅NR]⁺[X]⁻ + KPF₆ → [C₅H₅NR]⁺[PF₆]⁻ + KX (where X is a halide)
Table 1: Comparison of Atom Economy in this compound Synthesis Routes
| Synthesis Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
| Neutralization | Pyridine, Hexafluorophosphoric Acid | This compound | None | 100% |
| Anion Metathesis | Pyridinium Bromide, Potassium Hexafluorophosphate | This compound | Potassium Bromide | < 100% |
The use of green solvents and energy-efficient methods aligns with sustainable synthesis goals. Studies have shown that the synthesis of pyridinium-based ionic liquids can be facilitated by green techniques like ultrasound irradiation. researchgate.netmdpi.com This method can lead to higher yields and significantly shorter reaction times compared to conventional heating. mdpi.com For instance, anion metathesis reactions under ultrasound irradiation have been completed in as little as 45 minutes. researchgate.net
In terms of solvents, water and alcohols like methanol (B129727) or ethanol (B145695) have been used for the purification of this compound through recrystallization. google.com These are considered greener solvent choices compared to volatile and more hazardous organic solvents. The synthesis itself can also be performed in aqueous media, taking advantage of the precipitation of the final product. google.comgoogleapis.com There is ongoing research into designing pyridinium ionic liquids derived from renewable sources, such as nicotinic acid, to further enhance their green credentials. rsc.org
This compound as a Green Solvent Alternative
Ionic liquids are often termed "designer solvents" and have been widely investigated as replacements for conventional organic solvents. wikipedia.org Their non-volatile nature is a key characteristic that positions them as potentially greener alternatives.
A primary advantage of ionic liquids like this compound is their negligible vapor pressure. mdpi.com This property directly addresses a major drawback of conventional volatile organic compounds (VOCs), which contribute to air pollution and pose health and safety risks due to their flammability and exposure potential. wikipedia.orgmdpi.com By replacing VOCs, ionic liquids can significantly reduce solvent loss through evaporation and minimize fugitive emissions into the atmosphere. mdpi.com
Table 2: Property Comparison of this compound and Common VOCs
| Compound | Type | Vapor Pressure (at 20-25°C) | Flammability |
| This compound | Ionic Liquid | Negligible mdpi.com | Generally non-flammable wikipedia.org |
| Toluene | VOC | ~2.9 kPa | Highly Flammable |
| Dichloromethane | VOC | ~58.0 kPa | Non-flammable liquid, but vapors can be flammable |
| Acetone | VOC | ~30.8 kPa | Highly Flammable |
The use of this compound as a reaction medium can offer benefits beyond simply replacing a volatile solvent. Its properties, such as thermal stability, can allow for reactions to be conducted at higher temperatures without solvent degradation, potentially increasing reaction rates and efficiency. Furthermore, the non-volatile nature of ionic liquids simplifies the separation of volatile products or reactants through distillation. This ease of separation facilitates the recovery and reuse of the ionic liquid, a key principle of green chemistry that reduces waste and improves process economics. The solubility properties of this compound—often soluble in polar organic solvents but insoluble in water—can also be exploited for biphasic catalysis, allowing for easy separation of the catalyst-solvent phase from the product phase.
Degradation and Environmental Fate Studies (excluding toxicity)
While ionic liquids offer advantages in reducing air pollution, their persistence, degradation, and ultimate fate in aquatic and terrestrial environments are critical considerations. The environmental impact is determined by the properties of both the pyridinium cation and the hexafluorophosphate anion.
The pyridine ring, the core of the cation, is known to be biodegradable in soil and water under certain conditions. researchgate.netcdc.gov Studies have isolated bacteria capable of using pyridine as a sole source of carbon and nitrogen. nih.gov However, the rate of degradation can be slow and is highly dependent on environmental factors and the initial concentration of the compound. cdc.gov Research into designing more biodegradable pyridinium ionic liquids has involved modifying the cation structure, for example, by adding ester side chains that are more susceptible to hydrolysis. rsc.org This suggests that the basic pyridinium cation itself may not be readily biodegradable.
The hexafluorophosphate (PF₆⁻) anion is known for its high chemical and thermal stability. It is generally resistant to hydrolysis under neutral conditions. This stability, while beneficial for its applications, raises concerns about its persistence in the environment. Under certain conditions, such as in the presence of acid, the PF₆⁻ anion can decompose, potentially releasing harmful substances like hydrogen fluoride (B91410).
Hydrolytic Stability and Decomposition Pathways
The environmental persistence and fate of this compound are significantly influenced by its stability in aqueous environments and its decomposition mechanisms under thermal stress.
The hydrolytic stability of this ionic liquid is primarily dictated by the hexafluorophosphate (PF₆⁻) anion. While generally considered to be relatively stable, its resistance to hydrolysis is highly dependent on the specific conditions. In pure water, the PF₆⁻ anion exhibits considerable stability. nih.govacs.org However, its stability decreases in acidic conditions. wikipedia.orgresearchgate.net The mechanism of hydrolysis in protic media is thought to involve the protonation of the fluorine atoms, followed by the elimination of hydrogen fluoride (HF) and subsequent reaction with water. researchgate.net The nature of the cation can also influence the hydrolysis of the PF₆⁻ anion; for instance, the stability of hexafluorophosphate salts in aqueous solutions has been observed to decrease in the order of potassium > sodium > lithium. nih.gov
Under thermal stress, this compound undergoes decomposition. The activation energy associated with the thermal decomposition of the compound has been determined to be 108.5 kJ mol⁻¹. researchgate.net The decomposition of hexafluorophosphate salts, such as Lithium hexafluorophosphate (LiPF₆), is known to be accelerated by the presence of even trace amounts of water, leading to the formation of phosphorus oxyfluoride (POF₃) and hydrogen fluoride (HF). researchgate.net The thermal decomposition of pyridinium-based ionic liquids containing PF₆⁻ anions can be initiated by a nucleophilic attack of the anion on the cation. mdpi.com For N-alkylpyridinium-based ionic liquids, thermal degradation can also act as a scavenger for hydrogen chloride (HCl), impeding the dehydrochlorination process in polymers like PVC. researchgate.net
The table below summarizes the key factors influencing the stability and decomposition of this compound.
| Factor | Effect on Stability/Decomposition | Decomposition Products | Reference |
| Water | Decreases stability, especially in non-aqueous solvents with trace water. Stable in pure water. | Hydrogen Fluoride (HF), Phosphorus Oxyfluoride (POF₃), and other fluorinated phosphate species. | nih.govacs.orgresearchgate.net |
| Acidity (H⁺) | Accelerates hydrolysis of the PF₆⁻ anion. | Not specified | wikipedia.orgresearchgate.net |
| Temperature | Leads to thermal decomposition. | Not fully specified for this compound, but can include HF. | researchgate.netmdpi.com |
| Cation | The nature of the cation influences the rate of hydrolysis. | Not applicable | researchgate.netnih.gov |
Photolytic and Biological Degradation Processes
The environmental persistence of this compound is also a function of its susceptibility to degradation by light (photolysis) and biological organisms (biodegradation).
Photolytic Degradation: Specific studies on the photolytic degradation of this compound are not readily available in the reviewed literature. However, research on other pyridinium-based ionic liquids suggests that environmental phototransformation could be dominated by direct photolysis, with potential half-lives of up to a month under favorable weather conditions. researchgate.net The photocatalytic degradation of hexylpyridinium bromide has been shown to be effective using catalysts like zinc oxide (ZnO) and titanium dioxide (TiO₂). researchgate.net This suggests a potential pathway for the degradation of the pyridinium cation under photocatalytic conditions.
Biological Degradation: The biological degradation of this compound is a tale of two components: the pyridinium cation and the hexafluorophosphate anion.
The pyridinium cation has been shown to be biodegradable. Studies have demonstrated that microorganisms, such as certain soil Corynebacterium species, can degrade N-alkylpyridinium cations. rsc.org The biodegradability of pyridinium-based ionic liquids can be significantly enhanced by modifying the structure of the cation, for example, by introducing an ester group in the side chain. rsc.orgrsc.org Such modifications can lead to the classification of these ionic liquids as 'readily biodegradable'. rsc.org The degradation pathway of the pyridine ring in some bacteria involves an oxidative cleavage by a monooxygenase enzyme, ultimately leading to the formation of succinic acid. nih.gov However, the length of the alkyl chain on the pyridinium ring can also influence its biodegradability, with some studies showing that only longer-chain substituted cations are readily biodegradable. rsc.orgresearchgate.net
The hexafluorophosphate anion , on the other hand, is generally considered to be recalcitrant to biodegradation. Per- and polyfluorinated compounds are known for their resistance to biological degradation due to the strength of the carbon-fluorine bond, although in this case, it is the phosphorus-fluorine bond. nih.gov This resistance contributes to their persistence in the environment. epa.gov While some ionic liquids with the PF₆⁻ anion have been observed to be non-metabolized by certain bacteria, the biodegradation products of the pyridinium cation have been found to be less toxic than the parent compound. rsc.orgrsc.orgresearchgate.net
| Component | Biodegradability | Influencing Factors | Reference |
| Pyridinium Cation | Generally biodegradable | Alkyl chain length, presence of functional groups (e.g., esters) | rsc.orgrsc.orgrsc.orgrsc.orgresearchgate.net |
| Hexafluorophosphate Anion | Generally resistant to biodegradation | P-F bond stability | rsc.orgnih.govepa.gov |
Recycling and Reusability of this compound from Industrial Applications
The principles of green chemistry emphasize the importance of recycling and reusing chemical substances to minimize waste and improve process efficiency. For ionic liquids like this compound, which can be used as catalysts or solvents, effective recycling is a key aspect of their environmental profile.
Several techniques are available for the recovery and recycling of ionic liquids, with the choice of method depending on the specific application and the properties of the ionic liquid and any solutes. chalmers.se Common methods include:
Distillation/Evaporation: Due to their negligible vapor pressure, ionic liquids can often be separated from volatile products or solvents by distillation. chalmers.sescispace.comresearchgate.net
Extraction: Liquid-liquid extraction can be used to separate products from the ionic liquid phase, particularly when the products are soluble in a solvent that is immiscible with the ionic liquid. chalmers.sescispace.com
Membrane Separation: Techniques like nanofiltration can be employed to recover ionic liquids and catalysts from reaction mixtures. researchgate.net
Specifically for pyridinium-based and hexafluorophosphate-containing ionic liquids, studies have demonstrated their potential for recyclability in various applications. For instance, pyridinium ionic liquids have been successfully recycled and reused as catalysts in acid-catalyzed transesterification of Jatropha oil for multiple cycles without a significant loss of activity. researchgate.net Similarly, ionic liquids with the hexafluorophosphate anion have been recovered and reused in catalytic processes. acs.orgnih.gov In some cases, the ionic liquid can be reused for up to five cycles without a significant decrease in product yield. nih.gov
The reusability of materials containing this compound has also been explored. For example, silica modified with this compound has been investigated as a sorbent for metal ions, and the reusability of similar ionic liquid-modified sorbents has been demonstrated over several adsorption-desorption cycles. rsc.org
The thermal decomposition of hexafluorophosphate salts can also be a route to recovering valuable components. For example, the thermal decomposition of sodium or potassium hexafluorophosphate yields gaseous phosphorus pentafluoride (PF₅), a precursor for the synthesis of other hexafluorophosphate salts like LiPF₆. google.com
Life Cycle Assessment (LCA) Considerations for this compound Production and Use
A comprehensive Life Cycle Assessment (LCA) is necessary to holistically evaluate the environmental impact of a chemical, from raw material extraction to end-of-life. While a specific LCA for this compound is not available in the reviewed literature, considerations for such an assessment can be drawn from LCAs of other ionic liquids and fluorinated compounds.
An LCA for this compound would need to consider the following stages:
Raw Material Acquisition: This includes the environmental impacts associated with the production of the precursors:
Pyridine: Typically derived from petrochemical sources.
Hexafluorophosphoric Acid (HPF₆) or other PF₆⁻ source: The synthesis of HPF₆ involves reacting phosphorus pentachloride with hydrogen fluoride, both of which have significant health and environmental considerations. wikipedia.org
Manufacturing Process: The synthesis of the ionic liquid itself will have energy requirements and may involve the use of solvents, leading to potential emissions.
Use Phase: In applications such as catalysis or as a solvent, the efficiency, stability, and recyclability of the ionic liquid are critical factors. nih.gov A highly recyclable ionic liquid will have a lower environmental impact in the use phase.
End-of-Life: This stage considers the final fate of the compound. Options include:
Incineration: The disposal of waste containing per- and polyfluoroalkyl substances (PFAS) via incineration is a common practice, but it is also a significant contributor to the environmental impact in LCAs of PFAS remediation technologies. nih.gov The potential for the formation of hazardous decomposition products during incineration would need to be carefully assessed. fujifilm.com
Landfilling: Given the potential for persistence and leaching, landfilling would likely be a less desirable option.
Regulation and Policy Landscape Pertaining to Perfluorinated Compounds
This compound contains a perfluorinated anion (PF₆⁻), placing it within the broader category of per- and polyfluoroalkyl substances (PFAS). This class of compounds, often referred to as "forever chemicals," is facing increasing regulatory scrutiny worldwide due to their persistence, bioaccumulation, and potential adverse health effects. epa.govisotope.com
While specific regulations targeting this compound are not prominent, the overarching regulatory trends for PFAS are highly relevant.
United States: The Environmental Protection Agency (EPA) has been actively developing regulations for PFAS. This includes proposing National Primary Drinking Water Regulations for several PFAS compounds and taking actions under the Toxic Substances Control Act (TSCA) to restrict the manufacturing and use of certain PFAS. isotope.com
European Union: The European Chemicals Agency (ECHA) has received proposals to restrict PFAS as an entire class under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. isotope.com
The primary concerns driving these regulations are the environmental persistence of PFAS, which arises from their resistance to hydrolysis, photolysis, and biodegradation, and their detection in various environmental compartments and biota. epa.gov The breakdown of some fluorinated compounds in the atmosphere can lead to the formation of other persistent substances like trifluoroacetic acid (TFA), which has been found in remote regions. fluorocarbons.org
Although the hexafluorophosphate anion has a different structure from the more commonly regulated perfluoroalkyl acids (like PFOA and PFOS), its fluorinated nature and potential to release fluoride ions upon decomposition mean that it falls under the general concerns associated with PFAS. Therefore, the production, use, and disposal of this compound are likely to be increasingly influenced by the evolving regulatory landscape for fluorinated compounds. Occupational exposure limits for fluorides are also relevant in handling hexafluorophosphate compounds. scbt.com
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Methods for Probing Pyridinium (B92312) Hexafluorophosphate (B91526) Interactions
Spectroscopic techniques are indispensable for investigating the molecular structure and behavior of pyridinium hexafluorophosphate. They offer non-destructive ways to probe its interactions in various environments, from solutions to solid-state devices.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for obtaining atomic-level information on molecular structure, dynamics, and interactions in solution. mdpi.com For this compound, multinuclear NMR experiments are employed to study both the cationic (pyridinium) and anionic (hexafluorophosphate) components.
¹H and ¹³C NMR: These spectra are used to characterize the pyridinium cation. Chemical shift perturbations in the proton and carbon signals upon interaction with other molecules or surfaces can map the sites of intermolecular association.
¹⁹F and ³¹P NMR: The hexafluorophosphate anion is readily studied using ¹⁹F and ³¹P NMR. The ¹⁹F NMR typically shows a doublet due to coupling with the ³¹P nucleus, while the ³¹P NMR presents a septet due to coupling with the six equivalent fluorine atoms. Changes in the chemical shifts and coupling constants of these nuclei are highly sensitive to the anion's local environment, including ion pairing and interactions with solvents or host matrices. researchgate.net
Dynamic and Interaction Studies: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish spatial proximity between the this compound ions and other molecules, providing direct evidence of intermolecular interactions. researchgate.net Diffusion-Ordered Spectroscopy (DOSY) can be used to measure the diffusion coefficients of the ions, which can change upon the formation of larger aggregates or complexes.
| Nucleus | Technique | Typical Observation | Information Gained |
|---|---|---|---|
| ¹H | Chemical Shift Perturbation | Changes in ppm values of pyridinium protons | Identifies sites of cation interaction |
| ¹⁹F | Chemical Shift & Coupling Constant | Shift in doublet signal; change in J(P-F) | Probes anion's local environment and ion pairing |
| ³¹P | Chemical Shift & Coupling Constant | Shift in septet signal | Monitors the electronic environment of the PF₆⁻ anion |
| ¹H-¹H | NOESY | Cross-peaks between pyridinium and solvent/host protons | Reveals spatial proximity and intermolecular contacts |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. researchgate.net These methods are powerful for confirming the presence of this compound and analyzing its structural state in complex matrices.
The 27 possible vibrational modes for the pyridinium cation are all Raman active, while 24 are IR active. aps.org The hexafluorophosphate anion (assuming octahedral symmetry) has characteristic vibrational modes that are also readily identifiable. The combination of IR and Raman spectroscopy is particularly powerful because some vibrational modes may be strong in one technique and weak or silent in the other, providing complementary information. researchgate.net These techniques have been used to study the structural transitions of pyridine (B92270) under various conditions and to characterize the structure of this compound, which can be interpreted as having a cubic space group. researchgate.netaps.org
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Associated Moiety | Spectroscopic Technique |
|---|---|---|---|
| N-H Stretch | ~3200 - 3300 | Pyridinium (C₅H₅NH⁺) | IR |
| C-H Aromatic Stretch | ~3000 - 3100 | Pyridinium (C₅H₅NH⁺) | IR, Raman |
| Ring Vibrations | ~1500 - 1650 | Pyridinium (C₅H₅NH⁺) | IR, Raman |
| P-F Stretch (v₃, F₁u) | ~840 | Hexafluorophosphate (PF₆⁻) | IR |
| P-F Stretch (v₁, A₁g) | ~740 | Hexafluorophosphate (PF₆⁻) | Raman |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.orgmeasurlabs.com This makes it exceptionally valuable for studying this compound when it is incorporated into devices such as batteries, capacitors, or sensors, where surface and interfacial chemistry dictate performance.
By irradiating a sample with X-rays, core electrons are ejected, and their kinetic energy is measured. libretexts.org The binding energy of these electrons is calculated, which is characteristic of the element and its oxidation state. libretexts.org For this compound, XPS can:
Confirm Elemental Presence: Detect the characteristic peaks for C 1s, N 1s, P 2p, and F 1s.
Determine Chemical States: High-resolution scans of these peaks can reveal subtle shifts in binding energy that provide information about the chemical bonding environment. For instance, the N 1s peak can confirm the protonated state of the pyridine ring, while the P 2p and F 1s peaks can be used to assess the integrity of the hexafluorophosphate anion at an interface.
Depth Profiling: When combined with ion-beam etching, XPS can be used to analyze the elemental composition as a function of depth, which is crucial for studying interfacial layers or degradation that penetrates the surface. wikipedia.orgmeasurlabs.com
Auger Electron Spectroscopy (AES) is a complementary surface analysis technique that is often used for high-spatial-resolution elemental mapping of surfaces. While XPS provides superior chemical state information, AES can offer a more detailed picture of the lateral distribution of elements across a surface.
| Core Level | Element | Expected Binding Energy (eV) | Information Provided |
|---|---|---|---|
| C 1s | Carbon | ~285 - 286 | Confirms presence of pyridinium ring |
| N 1s | Nitrogen | ~401 - 402 | Indicates protonated, positively charged nitrogen |
| P 2p | Phosphorus | ~136 - 137 | Chemical state of phosphorus in the PF₆⁻ anion |
| F 1s | Fluorine | ~688 - 689 | Chemical state of fluorine in the PF₆⁻ anion |
Mass Spectrometry (MS) for Tracing Reaction Pathways and Degradation Products
Mass spectrometry (MS) is a powerful analytical technique for identifying compounds by measuring their mass-to-charge ratio (m/z). scripps.edu It is particularly useful for elucidating reaction mechanisms and identifying unknown degradation products of this compound.
Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing ionic, polar, or large, fragile molecules, as it can transfer ions from solution into the gas phase without significant fragmentation. youtube.com This makes ESI-MS perfectly suited for the direct analysis of this compound.
In a typical ESI-MS experiment, the intact pyridinium cation (C₅H₅NH⁺) would be observed in the positive ion mode. The hexafluorophosphate anion (PF₆⁻) can be observed in the negative ion mode or as part of an ion cluster. When coupled with tandem mass spectrometry (MS/MS), ESI can be used to trace reaction pathways. acs.org In MS/MS, a specific ion of interest is selected, fragmented by collision-induced dissociation, and the resulting fragment ions are analyzed. This can reveal structural information and identify products from chemical or electrochemical reactions. For instance, studies on related compounds have shown that the PF₆⁻ anion can be lost during the first fragmentation step, indicating it is loosely bound. acs.orgnih.gov
While ESI-MS is excellent for ionic and non-volatile species, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying volatile and semi-volatile byproducts that may arise from the thermal or electrochemical decomposition of this compound. escholarship.orgnih.gov
In GC-MS, a sample is injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected. ca.gov Each compound produces a unique mass spectrum that acts as a chemical fingerprint, allowing for its identification by comparison with spectral libraries.
Potential volatile degradation products from this compound could include pyridine, and various volatile phosphorus-fluorine compounds (e.g., phosphorus trifluoride, phosphoryl fluoride). GC-MS is a critical tool for identifying such byproducts, providing insights into the mechanisms of decomposition. researchgate.netrsc.org
| Compound | Molecular Weight (g/mol) | Potential Origin |
|---|---|---|
| Pyridine (C₅H₅N) | 79.10 | Deprotonation of pyridinium cation |
| Phosphorus Trifluoride (PF₃) | 87.97 | Decomposition of PF₆⁻ anion |
| Phosphorus Pentafluoride (PF₅) | 125.97 | Decomposition of PF₆⁻ anion |
| Phosphoryl Fluoride (B91410) (POF₃) | 103.97 | Reaction of PF₆⁻ decomposition products with trace water |
Chromatographic Techniques for Separation and Quantification of this compound
Chromatographic techniques are essential for the separation and quantification of the individual components of ionic liquids like this compound. These methods allow for the determination of the purity of the compound, the identification and quantification of impurities, and the analysis of degradation products.
Ion Chromatography (IC) for Anion Analysis
Ion Chromatography (IC) is a powerful technique for the determination of the hexafluorophosphate anion ([PF₆]⁻). tandfonline.com This method is particularly useful for quantifying the anionic component of this compound and for detecting anionic impurities.
The separation in IC is achieved on an ion-exchange column. For anion analysis, an anion-exchange column is used. The choice of eluent is critical for achieving good separation and sensitivity. A common eluent for the analysis of the hexafluorophosphate anion is a mixture of sodium carbonate and sodium bicarbonate in water. The concentration of the eluent can be optimized to achieve the desired retention time for the [PF₆]⁻ anion.
Conductivity detection is the most common method used in IC for the analysis of inorganic anions like hexafluorophosphate. researchgate.net A suppressor is often used to reduce the background conductivity of the eluent and enhance the signal from the analyte ions. The detection limit for the hexafluorophosphate anion using IC with suppressed conductivity detection can be in the low mg/L range. acs.org
| Column Type | Eluent | Detection Method | Analyte |
|---|---|---|---|
| Anion-Exchange (e.g., Dionex IonPac AS22) | Carbonate-Acetonitrile | Suppressed Conductivity | Hexafluorophosphate Anion |
| Anion-Exchange (e.g., Shim-pack IC-SA2) | 12 mmol/L NaHCO₃, 0.6 mmol/L Na₂CO₃ | Suppressed Conductivity | Hexafluorophosphate Anion |
| Reversed-Phase Silica-Based Monolithic | Tetrabutylammonium (B224687) Hydroxide (B78521)/Phthalic Acid/Acetonitrile (B52724) | Direct Conductivity | Hexafluorophosphate Anion |
Thermal Analysis Techniques for Stability and Phase Transitions in Materials
Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of this compound, particularly in applications where it might be exposed to varying temperatures, such as in electrolytes for electrochemical devices.
Thermogravimetric Analysis (TGA) for Decomposition Behavior
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is widely used to determine the thermal stability and decomposition profile of materials. mdpi.com For this compound, TGA can provide valuable information about its decomposition temperature and the kinetics of its thermal degradation.
A typical TGA experiment involves heating a small amount of the sample at a constant rate in an inert atmosphere (e.g., nitrogen) or in air. The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is a key parameter obtained from the TGA curve, which indicates the temperature at which the material starts to degrade. acs.org The shape of the TGA curve can also provide insights into the decomposition mechanism.
The thermal stability of ionic liquids is influenced by both the cation and the anion. acs.org Pyridinium-based ionic liquids are generally considered to be less thermally stable than imidazolium-based ones. acs.org The hexafluorophosphate anion can also influence the decomposition pathway, with the potential for the release of volatile phosphorus compounds upon degradation.
| Parameter | Description | Typical Information Obtained for this compound |
|---|---|---|
| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | Indicates the upper limit of thermal stability. |
| Mass Loss (%) | The percentage of the initial mass lost at a given temperature. | Provides information on the extent of decomposition. |
| Decomposition Profile | The shape of the TGA curve. | Can suggest single-step or multi-step decomposition processes. |
Differential Scanning Calorimetry (DSC) for Phase Transitions in Electrolytes
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. rsc.org DSC is used to study thermal transitions in materials, such as melting, crystallization, and glass transitions. rsc.org
For electrolytes containing this compound, DSC is a valuable tool for characterizing their phase behavior, especially at low temperatures. rsc.org The performance of an electrolyte is highly dependent on its physical state, and phase transitions can significantly impact its ionic conductivity.
A DSC thermogram plots the heat flow versus temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like crystallization, appear as valleys. The glass transition appears as a step change in the baseline. By analyzing the DSC curve, it is possible to determine the melting point, crystallization temperature, and glass transition temperature of the electrolyte. This information is critical for defining the operating temperature range of an electrochemical device.
| Phase Transition | Description | Significance for this compound Electrolytes |
|---|---|---|
| Melting Point (Tm) | The temperature at which the solid electrolyte melts to a liquid. | Defines the upper boundary of the solid-state and the transition to the liquid state. |
| Crystallization Temperature (Tc) | The temperature at which the liquid electrolyte crystallizes upon cooling. | Indicates the potential for solidification at low temperatures, which can impede ion transport. |
| Glass Transition Temperature (Tg) | The temperature at which an amorphous solid transitions to a viscous liquid. | Important for understanding the behavior of non-crystalline or partially crystalline electrolytes. |
Microscopic and Imaging Techniques for Morphological and Interfacial Studies
Microscopic and imaging techniques provide valuable insights into the morphology and interfacial behavior of materials containing this compound. These techniques allow for the visualization of surface structures at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) can be used to study the surface morphology of materials that incorporate or are modified with this compound. For instance, in composite materials, SEM can reveal how the ionic liquid is dispersed within the matrix and can provide information about the particle size and shape of different phases.
Atomic Force Microscopy (AFM) is a powerful technique for probing the interfacial structure of ionic liquids at solid surfaces. newcastle.edu.au AFM can be used to visualize the arrangement of ions at the electrode-electrolyte interface, providing insights into the formation of the electrical double layer. newcastle.edu.au By measuring the forces between the AFM tip and the sample surface, it is possible to identify the layered structures that ionic liquids often form near a solid surface. These interfacial structures can have a significant impact on the performance of electrochemical devices.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Material Structure
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the morphology and crystalline structure of materials like this compound. While specific SEM and TEM studies focused solely on this compound are not extensively documented in publicly available literature, the principles of these techniques and their applications to related ionic liquids and crystalline organic salts provide a clear indication of their utility.
Scanning Electron Microscopy (SEM) would be employed to visualize the surface morphology of solid this compound. This technique scans a focused beam of electrons over a sample's surface to produce high-resolution images. For a crystalline sample, SEM can reveal:
Crystal Habit: The characteristic external shape of individual crystals.
Particle Size Distribution: The range and average size of particles in a powdered sample.
Surface Features: The presence of defects, step-growth features, or amorphous regions on the crystal surfaces.
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to analyze the internal structure of a material. To study this compound, a sample would need to be sufficiently thin to allow electrons to pass through it. TEM can provide critical information on:
Crystallinity: By using selected area electron diffraction (SAED), TEM can confirm the crystalline nature of the material and help determine its crystal structure.
Lattice Imaging: High-resolution TEM (HRTEM) can visualize the atomic lattice of the crystal, allowing for the direct measurement of lattice spacing. acs.orgacs.org
Nanoscale Defects: TEM can identify dislocations, stacking faults, and grain boundaries within the crystalline structure.
For instance, in studies of other ionic liquids or organic salts, TEM has been instrumental in confirming the formation of specific crystal phases and observing structural changes under different conditions. researchgate.net
Table 1: Hypothetical SEM and TEM Analysis Data for Crystalline this compound
| Parameter | Technique | Typical Observation | Significance |
| Morphology | SEM | Well-defined rhombic or prismatic crystals | Indicates high crystallinity and a specific crystal habit. |
| Particle Size | SEM | 50-200 µm | Influences dissolution rates, packing density, and handling properties. |
| Lattice Fringes | HRTEM | d-spacing consistent with X-ray diffraction data for the pyridinium cation lattice. | Confirms the crystal structure at the atomic level. |
| Diffraction Pattern | SAED | A regular pattern of bright spots. | Provides evidence of the single-crystal nature and crystallographic orientation. |
Atomic Force Microscopy (AFM) for Surface Topography and Interactions
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional images of a material's surface. azooptics.com It works by scanning a sharp tip, attached to a cantilever, across the sample surface. azooptics.com The deflection of the cantilever due to forces between the tip and the surface is measured and used to create a topographical map. azooptics.com
AFM is particularly well-suited for studying ionic liquids like this compound, especially in the form of thin films or as an adsorbed layer on a substrate. rsc.orgmdpi.com Key information that can be obtained includes:
Surface Roughness: AFM can quantify the roughness of a film at the nanoscale, which is crucial for applications in coatings and electronic devices. spectraresearch.comresearchgate.net
Film Formation and Growth: The technique can be used to monitor the nucleation and growth of this compound films prepared by methods like spin-coating or evaporation. acs.org
Molecular-Scale Ordering: At high resolutions, AFM can visualize the ordered arrangement of pyridinium cations and hexafluorophosphate anions at an interface, revealing the formation of distinct layered structures. mdpi.com
Interfacial Forces: By measuring force-distance curves, AFM can probe the interaction forces between the tip and the ionic liquid surface, providing insights into adhesion, mechanical properties, and the organization of ions in solvation layers. rsc.org
While direct AFM studies on simple this compound are limited, research on derivatives like N-hexadecyl-pyridinium-4-boronic acid hexafluorophosphate has demonstrated the ability of AFM to characterize monolayer films on surfaces like graphite (B72142). bath.ac.uk Such studies show how the amphiphilic molecule forms a stable monolayer, and AFM can be used to assess its coverage and integrity. bath.ac.uk
Table 2: Potential AFM Characterization Parameters for a this compound Thin Film
| Parameter | AFM Mode | Potential Finding | Implication for Material Properties |
| Root Mean Square Roughness | Tapping Mode | Low (<1 nm for a smooth film) | Indicates uniform film formation, desirable for optical/electronic use. |
| Surface Features | Tapping Mode | Terraced structures indicative of layer-by-layer growth. | Reveals the mechanism of film formation on a substrate. |
| Adhesion Force | Force Spectroscopy | Measurement of tip pull-off force. | Relates to the surface energy and intermolecular forces of the IL. |
| Molecular Packing | High-Resolution Imaging | Ordered arrays of ions at the surface. | Provides insight into the structure of the electrical double layer. |
This table represents potential findings based on AFM studies of similar ionic liquids and thin films.
In-situ and Operando Characterization of this compound in Functioning Devices
In-situ and operando characterization techniques are critical for understanding the dynamic behavior of materials within functioning devices, such as batteries or electrochemical sensors. sciengine.comacs.org These methods allow researchers to observe physical and chemical changes as they happen in real-time, under actual operating conditions. This compound, as an ionic liquid, can serve as an electrolyte in such devices.
In-situ analysis involves studying the material in its working environment but not necessarily while the device is actively running a process.
Operando analysis is a specific type of in-situ analysis where data is collected simultaneously with the device's operation, allowing for direct correlation between performance and material changes. researchgate.net
The application of these techniques to this compound would focus on its role as an electrolyte. For example, in a battery, changes at the electrode-electrolyte interface are paramount to performance and degradation.
Potential In-situ and Operando Techniques and Their Applications:
In-situ/Operando TEM: An electrochemical cell can be constructed within a TEM holder to observe nanoscale morphological changes of the electrodes during charging and discharging. sciengine.com This could reveal how this compound interacts with the electrode surface, whether it contributes to the formation of a solid-electrolyte interphase (SEI), and if its decomposition leads to electrode degradation.
In-situ/Operando AFM: This technique can be used to monitor the surface topography of an electrode submerged in a this compound electrolyte during electrochemical cycling. mdpi.com It can provide real-time visualization of processes like dendrite formation, SEI layer growth, or electrode surface roughening.
In-situ Raman Spectroscopy and X-ray Diffraction (XRD): These methods can be used to probe the chemical and structural changes within a functioning device. researchgate.net For example, in-situ XRD could track the intercalation of hexafluorophosphate anions into a graphite electrode, a process relevant to dual-ion batteries. researchgate.net Raman spectroscopy could identify changes in the vibrational modes of the pyridinium cation or the hexafluorophosphate anion, indicating their involvement in electrochemical reactions. researchgate.net
While specific operando studies on this compound are not widely reported, the methodologies have been extensively applied to other ionic liquid electrolytes in next-generation batteries, providing a blueprint for future research on this compound. acs.orgoaepublish.com
Emerging Applications and Future Research Trajectories of Pyridinium Hexafluorophosphate
Pyridinium (B92312) Hexafluorophosphate (B91526) in Next-Generation Energy Storage Systems
The demand for high-performance energy storage is a primary driver of materials innovation. Pyridinium hexafluorophosphate is being investigated as a key component in electrolytes for advanced battery systems due to the advantageous properties of both the pyridinium cation and the hexafluorophosphate anion.
Ionic liquids (ILs) with pyridinium cations are also being explored for solid-state applications. Poly(ionic liquids) (PILs), where the ionic liquid moiety is part of a polymer chain, are being integrated into polymer electrolytes to improve ionic conductivity and mechanical stability. For instance, blending a poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) matrix with a poly(ionic liquid) can yield a solid-state polymer electrolyte with an ionic conductivity on the order of 10⁻⁴ S·cm⁻¹ at room temperature and a wide electrochemical stability window.
Hybrid energy storage systems, which combine the high energy density of batteries with the high power density of supercapacitors, are another promising area. Pyridine-functionalized materials are being studied for their hybrid charge-storage capabilities in dual-ion batteries. A patent also describes a solvate of lithium hexafluorophosphate and pyridine (B92270), highlighting the interaction between these components for electrolyte applications. The future may see the direct use of this compound as an additive or primary salt in inorganic-organic hybrid solid electrolytes to leverage the combined benefits of the pyridinium cation's electrochemical stability and the hexafluorophosphate anion's well-established role in ion transport.
Table 1: Properties of Selected Electrolyte Components for Solid-State Batteries
| Component | Type | Key Feature | Ionic Conductivity (at relevant temp.) | Ref. |
|---|---|---|---|---|
| LiPF₆ in PEO/LLCZN | Composite Solid Electrolyte | Enhances Li⁺ transport | - | |
| Poly(ionic liquid) in PVDF-HFP | Solid Polymer Electrolyte | High ionic conductivity, wide stability window | 1.11 × 10⁻⁴ S·cm⁻¹ (30 °C) | |
| EMITFSI in PVDF-HFP/LiTFSI | Ionic Liquid Polymer Electrolyte | High ionic conductivity | ~4.30 × 10⁻³ S cm⁻¹ |
Aqueous organic redox flow batteries (AORFBs) are emerging as a cost-effective and scalable solution for grid-level energy storage. Pyridinium-based compounds are particularly promising candidates for the anolyte (negative electrolyte) in these systems. Researchers are actively developing novel pyridinium derivatives that exhibit high solubility in water and highly reversible electrochemical behavior, which are crucial for achieving high volumetric capacity and long cycling life.
Recent studies have focused on creating libraries of extended bispyridinium compounds to understand the mechanisms behind their charge-discharge processes and cycling stability. One key finding is that the stability of the pyridinium radical species is a critical factor for battery performance. Machine learning-aided studies are being employed to design pyridinium structures with very negative reduction potentials (in the range of -1.6 to -1.9 V vs. Fc/Fc⁺) and improved radical persistence by controlling decomposition pathways through steric and electronic effects. These efforts have led to significant improvements in the stability of the electrolytes, even enabling air-tolerant operation by controlling the pairing of free radicals. The hexafluorophosphate anion is often used as the counter-ion in these research systems, underscoring the role of this compound as a model compound and precursor in this field.
The unique chemical properties of this compound, stemming from the combination of the aromatic pyridinium cation and the non-coordinating hexafluorophosphate anion, have positioned it as a compound of interest in various advanced scientific fields. Researchers are actively exploring its potential in medical and pharmaceutical applications, moving beyond its traditional use as a reagent in chemical synthesis.
Role in Drug Delivery Systems
While this compound itself is not a therapeutic agent, its constituent ions, particularly the pyridinium moiety, are being investigated for their role in constructing sophisticated drug delivery systems. The pyridinium cation's positive charge and its capacity for chemical modification make it a valuable component in systems designed to transport therapeutic molecules, such as DNA, into cells.
Research into novel, double-chained pyridinium compounds has demonstrated their remarkable efficiency in DNA transfection, the process of introducing nucleic acids into cells. nih.gov These amphiphilic pyridinium derivatives can self-assemble into vesicles that can encapsulate and deliver genetic material. nih.gov Studies have shown that the transfection efficiency of some of these pyridinium-based systems is significantly higher than that of widely used commercial reagents like lipofectin. nih.gov A key finding is that the incorporation of unsaturated alkyl chains in the pyridinium amphiphile structure enhances their transfection properties. nih.gov
Furthermore, a study on a synthesized derivative, 1-Benzyl-4-[benzyl (dimethyl) azaniumyl]pyridine-1-ium Hexafluorophosphate, highlights the consideration of such compounds in drug design. nih.gov The analysis of its physicochemical properties, such as its inability to cross the blood-brain barrier, provides crucial information for the development of targeted drug delivery vehicles. nih.gov These findings underscore the potential of the pyridinium scaffold in creating new carrier systems for therapeutic agents.
| Pyridinium Derivative | Application in Drug Delivery | Key Research Finding | Reference |
| Double-chained pyridinium amphiphiles | Gene delivery (transfection) | Enhanced transfection efficiency compared to lipofectin, particularly with unsaturated alkyl chains. | nih.gov |
| 1-Benzyl-4-[benzyl (dimethyl) azaniumyl]pyridine-1-ium Hexafluorophosphate | Drug design and discovery | Does not penetrate the blood-brain barrier, indicating potential for targeted delivery outside the central nervous system. | nih.gov |
Biosensing Platforms
In the realm of diagnostics, the electrochemical properties of pyridinium salts are being harnessed for the development of sensitive biosensing platforms. This compound can serve as an electrolyte component, providing the necessary ionic conductivity for the detection of biological molecules.
A notable application of pyridinium-based compounds is in the creation of fluororeceptors for the detection of biologically significant anions. Researchers have designed a pyridinium-based fluororeceptor that can selectively recognize hydrogen pyrophosphate (HP₂O₇³⁻), an important biological analyte, in aqueous environments. nih.gov This system operates via an "Indicator Displacement Assay" (IDA), where the binding of the target anion displaces a fluorescent indicator, causing a measurable change in fluorescence. nih.gov The development of a sensor bead based on this principle demonstrates its potential for practical application in detecting pyrophosphate in pure water. nih.gov
The general utility of pyridinium-based electrolytes is also being explored in energy storage systems like redox flow batteries. nih.gov Studies on the redox behavior of these electrolytes provide fundamental insights into their electrochemical stability and charge-transfer mechanisms, which are crucial for their application in sensitive electrochemical biosensors. nih.gov
| Sensing System Component | Target Analyte | Detection Principle | Reference |
| Pyridinium-based fluororeceptor | Hydrogen pyrophosphate (HP₂O₇³⁻) | Indicator Displacement Assay (IDA) leading to a change in fluorescence. | nih.gov |
| Pyridinium electrolytes | General redox species | Electrochemical cycling | nih.gov |
Challenges and Opportunities in this compound Research
Despite its promise, the wider application of this compound faces several challenges related to its stability, purity, and the scalability of its synthesis. Addressing these hurdles presents significant opportunities for future research and development.
Stability and Purity Issues in Practical Applications
A primary concern in the use of this compound is ensuring its purity and stability. Commercial suppliers often indicate that the responsibility for confirming the product's identity and purity lies with the buyer, which suggests that variations in quality can be an issue. sigmaaldrich.comsigmaaldrich.com
The hexafluorophosphate anion ([PF₆]⁻) is known to be susceptible to hydrolysis under certain conditions, which can affect the performance and reliability of systems in which it is used. ua.pt Furthermore, research has shown that the reaction of this compound with certain reagents can lead to unexpected and stable byproducts. For instance, its reaction with lithium hydroxide (B78521) (LiOH) does not yield the expected lithium hexafluorophosphate but instead forms a stable LiPF₆-pyridine complex, complicating its use as a precursor in certain synthetic routes. googleapis.com This reactivity highlights the need for careful consideration of reaction conditions and potential side reactions.
Scalability of Synthesis and Application
The transition from laboratory-scale synthesis to large-scale industrial production presents another set of challenges. While the synthesis of pyridinium salts is well-established, achieving high yields and purity on a large scale can be difficult and costly. rsc.org The development of more efficient and scalable synthetic methods is crucial for the broader adoption of this compound in commercial applications.
Research into the rapid, room-temperature synthesis of related materials, such as thiophosphate solid electrolytes using pyridine complexes, indicates a trend towards developing more efficient and scalable production methods. researchgate.net A patent describing the synthesis of alkali hexafluorophosphate salts from this compound also points to ongoing efforts to optimize its use in larger-scale applications. googleapis.com Overcoming the hurdles associated with scalable synthesis will be key to unlocking the full potential of this compound. nih.gov
Development of Novel Analogs with Enhanced Functionality
A significant area of opportunity lies in the design and synthesis of novel analogs of this compound with tailored properties. By chemically modifying the pyridinium ring, researchers can fine-tune the compound's characteristics to suit specific applications. researchgate.net
Recent advancements include the development of N-functionalized pyridinium salts which act as versatile reagents in organic synthesis, enabling the direct and selective modification of the pyridine framework under mild conditions. researchgate.net These novel analogs have been used in a variety of synthetic applications, including C-H functionalization and the formation of other heterocyclic compounds. researchgate.net
Interdisciplinary Research Directions and Collaborative Initiatives
The unique electrochemical and physical properties of this compound and its derivatives have positioned them as focal points for significant interdisciplinary research. These initiatives often merge the expertise of chemists, materials scientists, and engineers to unlock novel applications and solve complex technological challenges. The primary trajectories for this collaborative work are in the fields of grid-scale energy storage and advanced sensor technologies.
A paramount example of such collaboration is found in the field of redox flow batteries (RFBs), which are critical for stabilizing power grids that rely on intermittent renewable energy sources like solar and wind. The Joint Center for Energy Storage Research (JCESR), a major U.S. Department of Energy initiative, has brought together researchers from multiple institutions, including the University of Utah and the University of Michigan, to tackle the limitations of existing RFB chemistries. jcesr.org This interdisciplinary effort combines predictive chemical modeling, synthetic chemistry, and electrochemical engineering to create more robust and efficient energy storage systems. jcesr.org
Within this collaboration, research has focused on developing pyridinium-based anolytes (the negative-side electrolyte) that exhibit enhanced stability and suitable redox potentials for high-energy-density batteries. jcesr.org A key challenge in this area is the tendency of pyridinium radical species, formed during the battery's charge-discharge cycle, to degrade. Recent interdisciplinary studies have provided profound insights into these degradation mechanisms and offered innovative solutions.
One such study leveraged a combination of synthetic chemistry, advanced spectroscopy, and theoretical calculations to investigate a library of bispyridinium compounds. nih.govnih.govcam.ac.uk By employing coupled operando Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopies, researchers were able to monitor the behavior of the pyridinium electrolytes under actual battery operating conditions. nih.govnih.gov This approach, blending synthetic work with sophisticated analytical techniques, revealed that the formation of free radical species is a primary cause of capacity fade. nih.govnih.gov Crucially, the research demonstrated that π-dimerization—the pairing of pyridinium radical molecules—plays a vital role in protecting them from reacting with trace impurities like dissolved oxygen, a finding that challenges previous assumptions and enables new strategies for designing air-tolerant RFBs. nih.govnih.gov This research provides a clear physico-chemical descriptor, the singlet-triplet free energy gap, to predict the stability and performance of these electrolytes. nih.govnih.gov
Further illustrating the power of a combined approach, another research direction employs machine learning to accelerate the discovery of optimal pyridinium structures. confex.com By creating and analyzing a diverse library of 4-aryl pyridinium salts, researchers developed structure-property relationships to predict not only redox potential but also crucial physical properties like solubility and viscosity. confex.com This fusion of synthetic chemistry and data science allows for the rapid identification of candidates that can be scaled up for practical, high-concentration battery applications. confex.com
Table 1: Performance Characteristics of Selected Experimental Pyridinium-Based Anolytes for Redox Flow Batteries
| Compound Type | Key Interdisciplinary Technique(s) | Finding/Improvement | Reference |
| Bispyridinium Compounds | Operando NMR and EPR Spectroscopy | Identified π-dimerization as a key factor in suppressing degradation by oxygen, enabling air-tolerant battery design. | nih.govnih.gov |
| 4-Aryl Pyridinium Salts | Machine Learning, Synthetic Library | Developed predictive models for redox potential, solubility, and viscosity to accelerate discovery of high-performance anolytes. | confex.com |
| Pyridinium Dimers | Supramolecular Chemistry (Cucurbit chemscene.comuril) | Utilized host-guest chemistry to stabilize pyridinium dimers, enhancing the anolyte's cycling stability. | jcesr.org |
A separate and distinct interdisciplinary frontier for this compound derivatives is in the development of electrochemical sensors. Research has shown that functionalized this compound molecules can be engineered to create highly selective sensor surfaces. bath.ac.uk This work represents a convergence of organic synthesis, materials science, and analytical electrochemistry.
In a specific initiative, researchers synthesized an amphiphilic molecule, N-hexadecyl-pyridinium-4-boronic acid hexafluorophosphate, designed specifically for sensor applications. bath.ac.uk By immobilizing this compound as a monolayer film on a graphite (B72142) electrode, they created a surface that acts as a selective receptor for catechol derivatives in aqueous solutions. bath.ac.uk The interdisciplinary nature of this work is evident in its methodology:
Organic Synthesis: The targeted design and creation of the novel pyridinium boronic acid compound.
Materials Science: The controlled deposition and characterization of the molecule as a functional monolayer film on an electrode surface.
Electrochemistry: The use of the modified electrode to detect and quantify target analytes, and to determine the binding affinity for various molecules.
The study revealed that the sensor's selectivity is governed by a combination of hydrophobicity and electrostatic interactions between the pyridinium headgroup, the boronic acid receptor site, and the target analyte. bath.ac.uk This allows the sensor to differentiate between structurally similar catechols, a critical function for applications in environmental monitoring or biomedical diagnostics. bath.ac.uk
Table 2: Binding Selectivity of a Functionalized this compound Monolayer for Catechol Derivatives
| Analyte | Langmuirian Binding Constant (K / mol⁻¹ dm³) | Key Interaction Drivers | Reference |
| Alizarin Red S | 1.4 x 10⁵ | Hydrophobicity & Electrostatics | bath.ac.uk |
| Catechol | 8.4 x 10⁴ | Hydrophobicity & Electrostatics | bath.ac.uk |
| Caffeic acid | 7.5 x 10⁴ | Hydrophobicity & Electrostatics | bath.ac.uk |
| Dopamine (B1211576) | 1.0 x 10⁴ | Hydrophobicity & Electrostatics | bath.ac.uk |
| L-dopa | 8.0 x 10³ | Hydrophobicity & Electrostatics | bath.ac.uk |
These emerging applications underscore the necessity of collaborative, multi-faceted research. Future progress with this compound and its derivatives will likely arise from even deeper integration of computational modeling, automated synthesis, advanced in-situ characterization techniques, and device engineering, pushing the boundaries of what is possible in energy storage and molecular sensing.
Conclusion
Summary of Key Research Findings and Advancements
Research into pyridinium (B92312) hexafluorophosphate (B91526) and its derivatives has yielded significant advancements, primarily centered on their roles as ionic liquids (ILs), catalysts, and electrochemical components. A key finding is the characterization of N-alkyl pyridinium hexafluorophosphates as ionic liquids with valuable properties such as low volatility, high thermal stability, and tunable solubility. innospk.com These attributes have established them as effective solvents and media for organic synthesis and catalysis. innospk.com The hexafluorophosphate anion is recognized as a non-coordinating anion, which is crucial for its application in creating cationic metal complexes for organometallic and inorganic synthesis. wikipedia.org
Advancements have been made in the synthesis of pyridinium hexafluorophosphate itself, with methods developed that involve the neutralization of hexafluorophosphoric acid with pyridine (B92270) in an aqueous solution at ambient temperatures. google.com A notable innovation is the creation of a stable solvate, Li(C5H5N)PF6, which serves as a crucial and more easily handled intermediate for producing high-purity lithium hexafluorophosphate (LiPF6), a key electrolyte in lithium batteries. google.com
In catalysis, pyridinium-based salts have demonstrated their efficacy in promoting various chemical reactions. acs.orgchemscene.com Research has shown their ability to catalyze the formation of β-amino carbonyl derivatives and to participate in dehydration reactions. acs.orgnih.gov A significant advancement is the development of more complex pyridinium–phosphonium (B103445) dications, which function as highly electrophilic phosphorus-based Lewis acid catalysts, expanding the scope of their catalytic applications. rsc.org Furthermore, studies have explored the synergistic effects of pyridinium in co-catalyst systems, where it can lower the energy barrier of rate-determining steps in reactions. nih.gov
Current Status and Limitations of this compound Research
The current status of this compound research positions it as a well-established compound in the broader field of ionic liquids and synthetic chemistry. Its fundamental physicochemical properties are largely understood, and it is commercially available from various suppliers. chemicalbook.comreinste.com It is frequently used as a precursor for other functional materials, such as the aforementioned LiPF6 solvate, and as a component in studies on enzyme stability in non-conventional media. google.comnih.gov The thermophysical properties, such as density, viscosity, and conductivity, of various pyridinium-based ionic liquids continue to be systematically investigated to better understand the influence of cation and anion structures. researchgate.netacs.org
Vision for the Future of this compound in Science and Technology
The future of this compound in science and technology is poised for growth in several key areas, particularly in catalysis, green chemistry, and energy storage. A primary vision is the rational design of novel, highly efficient catalysts based on the pyridinium scaffold. nih.gov By modifying the pyridinium ring with various functional groups, researchers aim to create task-specific catalysts with enhanced activity and selectivity for complex organic transformations. rsc.orgmdpi.com This includes the development of advanced Lewis acid catalysts and exploring their potential in asymmetric synthesis. rsc.orgresearchgate.net
In the realm of green chemistry, the focus will be on expanding the use of this compound and related ionic liquids as environmentally benign reaction media. innospk.com Their negligible vapor pressure and thermal stability make them ideal candidates to replace volatile organic compounds in industrial processes. innospk.com Future research will likely concentrate on demonstrating their recyclability and reusability over multiple cycles without significant loss of performance, a key factor for industrial scalability and economic viability. mdpi.com
Furthermore, this compound will continue to play a vital role in the advancement of energy storage technologies. Its utility as a stable precursor for high-purity LiPF6 is critical for the manufacturing of next-generation lithium-ion batteries. google.com Future work may explore the direct use of this compound-based ionic liquids as electrolytes in batteries and capacitors, leveraging their electrochemical stability and ionic conductivity to improve the safety and performance of energy storage devices. innospk.com
Q & A
Q. What are the common methods for synthesizing pyridinium hexafluorophosphate (C₅H₅NHPF₆), and what are their critical parameters?
- Methodological Answer : this compound is synthesized via two primary routes:
- Exothermic Reaction : Pyridine reacts with hexafluorophosphoric acid (HPF₆) in aqueous solution. The reaction is highly exothermic, requiring controlled cooling (e.g., water bath) to minimize reactant volatilization and improve yield (average 95%) .
- Fluorination Route : Phosphorus pentachloride (PCl₅) reacts with ammonium hydrogen difluoride (NH₄HF₂), followed by treatment with pyridinium salts. This method emphasizes stoichiometric precision and purification of intermediates .
Critical parameters include reactant molar ratios (e.g., HPF₆:pyridine = 1:1), temperature control (<40°C), and solvent selection (water or ethanol).
Q. How is this compound characterized to confirm its structural integrity?
- Methodological Answer : Structural validation employs multiple techniques:
- Elemental Analysis : Combustion analysis (C, H, N), inductively coupled plasma (ICP) for phosphorus, and ion-selective electrodes (ISE) for fluoride . Discrepancies in fluorine content (e.g., EDX: 39% vs. theoretical 50.6%) highlight the need for cross-verification .
- Spectroscopy : ¹H/¹³C NMR confirms the pyridinium ring structure and absence of impurities. For example, NMR signals at δ 8.5–9.0 ppm indicate aromatic protons .
- Morphology : SEM imaging reveals particle size (~40 μm) and crystallinity .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to mitigate respiratory irritation (H335) .
- Waste Management : Neutralize acidic residues before disposal to prevent environmental contamination (H413) .
Advanced Research Questions
Q. How can researchers address discrepancies in elemental composition data when characterizing this compound?
- Methodological Answer : Discrepancies (e.g., F% in EDX vs. ISE) arise from analytical limitations or sample impurities. Mitigation strategies:
- Multi-Technique Validation : Combine ICP (for P), combustion (C/N), and ISE (F) to cross-check results .
- Purification : Recrystallize the compound from ethanol/water mixtures to remove unreacted pyridine or HPF₆ .
- Error Analysis : Account for EDX’s surface-sensitivity (may underestimate bulk F content) .
Q. What strategies optimize the synthesis of alkali metal hexafluorophosphates (e.g., NaPF₆, KPF₆) using this compound as a precursor?
- Methodological Answer :
- Reaction Design : React C₅H₅NHPF₆ with NaOH/KOH in ethanol. Avoid LiOH due to stable LiPF₆-pyridine complex formation .
- Stoichiometry : Use a 1:1 molar ratio (C₅H₅NHPF₆:alkali hydroxide) for complete pyridine displacement .
- Purification : Decant the pyridine/ethanol supernatant, then dry the precipitate at 90°C to isolate pure NaPF₆/KPF₆ (>99% yield) .
Q. How does this compound function as an intermediate in synthesizing specialized reagents like HATU?
- Methodological Answer : HATU ([1-azabenzotriazol-1-yloxy]trispyrrolidinophosphonium hexafluorophosphate) derivatives rely on this compound’s stability and electron-withdrawing properties.
- Activation Mechanism : The PF₆⁻ counterion stabilizes the reactive uronium intermediate, facilitating peptide bond formation .
- Synthetic Pathway : Pyridinium salts react with bis(dimethylamino)methylene groups to form HATU’s triazolopyridinium core .
Q. What thermal decomposition pathways are observed in this compound, and how do they influence experimental design?
- Methodological Answer :
- Decomposition Profile : Thermal gravimetric (TG) analysis shows onset at 307°C, peaking at 426°C, releasing PF₅ gas and pyridine .
- Implications :
- Reaction Design : Avoid temperatures >300°C to prevent decomposition during salt synthesis .
- Storage : Store in airtight containers below 25°C to minimize hydrolysis to HF .
Q. How can researchers mitigate challenges in isolating lithium hexafluorophosphate from this compound reactions?
- Methodological Answer : Direct synthesis with LiOH fails due to stable LiPF₆-pyridine complex formation. Alternatives include:
- Alternative Precursors : Use LiF and PF₅ gas under anhydrous conditions .
- Complex Disruption : Apply vacuum distillation at elevated temperatures (>150°C) to liberate LiPF₆, though this risks decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
